L-Alaninol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMTJMQCTUHRP-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347737 | |
| Record name | L-Alaninol | |
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Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | (S)-(+)-2-Amino-1-propanol | |
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CAS No. |
2749-11-3 | |
| Record name | L-Alaninol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2749-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Aminopropanol, (+)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alaninol | |
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| Record name | (+)-2-aminopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.535 | |
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| Record name | 2-AMINOPROPANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V403GH89L1 | |
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Foundational & Exploratory
L-Alaninol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2749-11-3
Synonyms: (S)-2-Amino-1-propanol, L-Ala-ol
Core Properties of L-Alaninol
This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its chirality and bifunctional nature make it a valuable starting material for the synthesis of enantiomerically pure compounds.[2]
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₉NO | [1][2] |
| Molecular Weight | 75.11 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Density | 0.965 g/mL at 25 °C | [1][2] |
| Melting Point | -2 °C | [5][6] |
| Boiling Point | 72-73 °C at 11 mmHg | [1][2][4] |
| Refractive Index (n20/D) | 1.4498 | [1] |
| Optical Rotation ([α]D/25) | +17.5 ± 0.5º (Neat) | [1] |
| Flash Point | 62-63 °C | [6][7] |
| Solubility | Soluble in water and ethanol | [4] |
Spectroscopic Data
While detailed spectra are best sourced from dedicated databases, typical analytical techniques for this compound include ¹H NMR, ¹³C NMR, and IR spectroscopy. High-performance liquid chromatography (HPLC) is often employed for purity assessment, utilizing a chiral column to confirm enantiomeric excess.[6][8]
Experimental Protocols
Synthesis of this compound via Reduction of L-Alanine Ester
A common and efficient method for the synthesis of this compound is the reduction of an L-alanine ester hydrochloride using sodium borohydride.[8][9]
Materials:
-
L-alanine ethyl ester hydrochloride
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
-
Acetone
-
Ethyl acetate
-
Diatomaceous earth (optional)
Procedure:
-
Prepare a solution of sodium borohydride by dissolving it in cold water.
-
In a separate flask, dissolve L-alanine ethyl ester hydrochloride in ethanol.
-
Slowly add the L-alanine ester solution to the sodium borohydride solution dropwise at a controlled temperature (e.g., 20 °C) over several hours.[9]
-
After the addition is complete, allow the reaction to stir at room temperature to ensure completion.[9]
-
Quench the excess sodium borohydride by the careful addition of acetone.
-
Add ethyl acetate to the reaction mixture to precipitate inorganic salts.
-
Filter the mixture, possibly with the aid of diatomaceous earth, to remove the precipitated inorganic solids.[9]
-
Separate the organic layer from the filtrate. The aqueous layer can be further extracted with ethyl acetate to maximize yield.
-
Combine the organic layers and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.[9]
Caption: Workflow for the synthesis of this compound.
Synthesis of Chiral Oxazolines
This compound is a key precursor in the synthesis of chiral oxazoline ligands, which are important in asymmetric catalysis.[2]
Materials:
-
This compound
-
A nitrile (e.g., benzonitrile)
-
A Lewis acid catalyst (e.g., ZnCl₂)
-
A high-boiling point solvent (e.g., chlorobenzene)
Procedure:
-
To a solution of the nitrile in the solvent, add this compound and the Lewis acid catalyst.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting oxazoline, typically by chromatography.
Applications in Drug Development
Chiral Auxiliary in Asymmetric Synthesis
This compound can be used as a chiral auxiliary to control the stereochemical outcome of a chemical reaction. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed.
Caption: Logical workflow of using this compound as a chiral auxiliary.
Pharmaceutical Intermediate
This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of Cabotegravir, an HIV-1 integrase inhibitor, and Encorafenib, a kinase inhibitor for treating melanoma.[4]
Antiproliferative Agent
Research has shown that this compound exhibits antiproliferative effects, particularly against B16 melanoma cells.[4] While the precise signaling pathway is a subject of ongoing research, it is understood that this compound can induce apoptosis in cancer cells. This may involve the modulation of key cellular processes that lead to programmed cell death.
Caption: this compound's role in inducing apoptosis in cancer cells.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[8] It is essential to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] Work should be conducted in a well-ventilated area or a fume hood.[10] Store in a cool, dry place away from incompatible materials.[8][10]
Conclusion
This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical and fine chemical industries. Its utility as a chiral auxiliary and a precursor to complex molecules underscores its value in modern organic synthesis. Ongoing research into its biological activities, such as its antiproliferative properties, may open new avenues for its application in drug discovery and development.
References
- 1. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Versatile Role of this compound in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
- 7. This compound | 2749-11-3 | FA47601 | Biosynth [biosynth.com]
- 8. This compound | 2749-11-3 | Benchchem [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. fmiblog.com [fmiblog.com]
(S)-2-Amino-1-propanol: A Comprehensive Technical Guide on Synthesis and Structure
(S)-2-Amino-1-propanol, also known as L-alaninol, is a valuable chiral building block in modern organic synthesis. Its dual functionality, possessing both a primary amine and a primary alcohol attached to a stereocenter, makes it a critical precursor for the synthesis of a wide array of pharmaceuticals and fine chemicals. This technical guide provides an in-depth overview of its synthesis, structure, and key properties for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
(S)-2-Amino-1-propanol is a chiral organic compound with the chemical formula C₃H₉NO.[1][2] At room temperature, it exists as a colorless to pale yellow, hygroscopic liquid with a characteristic amine-like odor.[1] Its structure features a primary amine and a primary alcohol group, rendering it soluble in water and other polar organic solvents.[1] The 'S' configuration at the chiral center is crucial for its application in asymmetric synthesis, where it imparts stereoselectivity.[1][3]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of (S)-2-Amino-1-propanol is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₉NO | [2] |
| Molecular Weight | 75.11 g/mol | [2] |
| CAS Number | 2749-11-3 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 173-176 °C (lit.) | [4] |
| Melting Point | 8 °C | [4] |
| Density | 0.965 g/mL at 25 °C (lit.) | [5] |
| Optical Rotation ([α]D) | -17° (c=neat) | [4] |
| Refractive Index (n20/D) | 1.450 (lit.) | [4] |
| ¹H NMR (MeOD, 500 MHz) δ (ppm) | 1.02 (d, 3H), 2.90 (m, 1H), 3.26 (m, 1H), 3.45 (m, 1H) | [6] |
| ¹³C NMR (MeOD, 125 MHz) δ (ppm) | 19 (s), 49 (m), 69 (s) | [6] |
Synthesis of (S)-2-Amino-1-propanol
Several synthetic routes to (S)-2-Amino-1-propanol have been developed, with a primary focus on achieving high enantiomeric purity. Common strategies involve the reduction of the readily available chiral amino acid, L-alanine, or its derivatives, and the chemical transformation of other chiral precursors.
Reduction of L-Alanine Derivatives
One of the most direct methods for synthesizing (S)-2-Amino-1-propanol is the reduction of the carboxylic acid group of L-alanine or its esters. This approach is advantageous as it starts from an inexpensive and enantiomerically pure natural amino acid.
A common laboratory-scale synthesis involves the reduction of an L-alanine ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Esterification of L-Alanine: L-alanine is first converted to its corresponding ester (e.g., ethyl or benzyl ester) to protect the carboxylic acid and improve solubility in organic solvents.
-
Reduction: The L-alanine ester is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Lithium aluminum hydride (LiAlH₄) is slowly added to the solution at 0°C.
-
The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.[7]
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by distillation or chromatography to yield pure (S)-2-Amino-1-propanol.
Synthesis from (S)-1-Methoxy-2-propylamine
An alternative industrial-scale synthesis involves the cleavage of the methyl ether in (S)-1-methoxy-2-propylamine using a strong acid, typically hydrochloric acid.[6][8] This method can produce (S)-2-Amino-1-propanol with high enantiomeric excess, corresponding to that of the starting material.[6][8]
-
Reaction Setup: (S)-1-Methoxy-2-propylamine is slowly added to a concentrated aqueous solution of hydrochloric acid (e.g., 37% by weight), ensuring the temperature remains below 30°C.[6][8]
-
Heating: The reaction mixture is heated under reflux or in an autoclave at elevated temperatures and pressures.[6][8][9] Reaction times and temperatures can be optimized, for instance, heating at 100°C for 48 hours under reflux or at 135°C in an autoclave for 4 hours.[6][8]
-
Isolation of Hydrochloride Salt: After the reaction is complete, water is removed by distillation, yielding the hydrochloride salt of (S)-2-Amino-1-propanol as a viscous oil.[6][8]
-
Neutralization and Purification: The hydrochloride salt is dissolved in water and the pH is adjusted to approximately 12-14 with a strong base like sodium hydroxide.[6][8]
-
The free base, (S)-2-Amino-1-propanol, is then isolated by distillation, often with the aid of an azeotroping agent like xylene or by extraction followed by distillation.[6][8]
Applications in Asymmetric Synthesis
A primary application of (S)-2-Amino-1-propanol is its use as a chiral auxiliary and a precursor for the synthesis of chiral ligands for asymmetric catalysis.[3][10][11] These ligands are instrumental in controlling the stereochemical outcome of a wide range of chemical reactions, leading to the production of enantiomerically pure pharmaceuticals.
Role as a Chiral Ligand Precursor
The diagram below illustrates the general workflow for the application of (S)-2-Amino-1-propanol in the synthesis of chiral oxazoline ligands and their subsequent use in asymmetric catalysis.
Caption: General workflow illustrating the use of (S)-2-Amino-1-propanol.
Conclusion
(S)-2-Amino-1-propanol is a cornerstone chiral building block in synthetic organic chemistry. Its readily available synthesis from L-alanine and other precursors, combined with its versatile chemical handles, ensures its continued importance in the development of new pharmaceuticals and other high-value chemical entities. The detailed understanding of its synthesis and properties provided in this guide serves as a valuable resource for researchers and professionals in the field.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 2749-11-3 | FA47601 | Biosynth [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. (R)-(-)-2-Amino-1-propanol | 35320-23-1 [amp.chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. CA2706463A1 - Process for the preparation of (s)-2-amino-1-propanol (this compound) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 7. (S)-(+)-1-Amino-2-propanol synthesis - chemicalbook [chemicalbook.com]
- 8. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (this compound) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 2749-11-3 | Benchchem [benchchem.com]
The Discovery, Synthesis, and Application of L-Alaninol: A Technical Guide
Abstract: L-Alaninol, a chiral amino alcohol derived from the naturally occurring amino acid L-alanine, serves as a fundamental building block in modern organic and medicinal chemistry. Its inherent chirality makes it an invaluable precursor for the stereoselective synthesis of complex molecules, particularly pharmaceutical intermediates and chiral ligands for asymmetric catalysis. This technical guide provides an in-depth overview of the history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its critical role in drug development and research.
Discovery and History
The history of this compound is intrinsically linked to the broader field of amino acid chemistry and the development of stereoselective reduction techniques. As a direct reduction product of L-alanine, one of the 20 proteinogenic amino acids, its synthesis became a target for chemists seeking to utilize the "chiral pool"—readily available, inexpensive enantiopure compounds like amino acids—as starting materials for asymmetric synthesis.[1]
Early methods for producing amino alcohols involved the reduction of amino acid derivatives. The foundational work in the 1940s laid the groundwork for these transformations. Processes for reducing amino acid esters and their derivatives were explored, establishing the feasibility of converting the carboxylic acid moiety into a primary alcohol while retaining the crucial stereochemistry at the alpha-carbon.[1]
Over the decades, synthetic methodologies have been refined to improve yield, enantiopurity, and industrial scalability. Key advancements include the development of efficient reducing agents and catalytic hydrogenation processes. The use of sodium borohydride for the direct reduction of L-alanine ester salts emerged as a highly effective and reproducible method, making this compound more accessible for research and commercial applications.[2][3]
Physicochemical Properties of this compound
This compound is a clear to pale yellow viscous liquid under standard conditions.[4][5] Its bifunctional nature, containing both an amine and a hydroxyl group, dictates its physical and chemical characteristics. The quantitative properties of this compound are summarized in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-aminopropan-1-ol | [6] |
| CAS Number | 2749-11-3 | [7][8] |
| Molecular Formula | C₃H₉NO | [7][9] |
| Molecular Weight | 75.11 g/mol | [6][9] |
| Appearance | Clear to pale yellow liquid | [2][4] |
| Density | 0.965 g/cm³ (at 20°C) | [4][7] |
| Melting Point | -2 °C | [4] |
| Boiling Point | 72-73 °C (at 11 Torr) | [4][7] |
| Flash Point | 62-63 °C | [4] |
| Refractive Index | 1.4488 - 1.4508 | [4] |
| Solubility | Soluble in water and ethanol | [2] |
| Storage Conditions | 2-8 °C, under inert gas | [4][10] |
Synthesis of this compound
This compound can be synthesized through several routes, primarily involving the reduction of L-alanine or its derivatives. The most common and industrially viable methods include the direct reduction of L-alanine ester salts and the catalytic hydrogenation of L-alanine.
Experimental Protocol: Reduction of L-Alanine Ethyl Ester Hydrochloride with Sodium Borohydride
This protocol describes a common lab-scale synthesis of this compound, valued for its high yield and reproducibility.[2][3]
Materials:
-
L-Alanine ethyl ester hydrochloride
-
Sodium borohydride (NaBH₄)
-
Ethanol, anhydrous
-
Deionized water
-
Acetone
-
Ethyl acetate
-
Hydrochloric acid (for pH adjustment if necessary)
-
Sodium sulfate, anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium borohydride (3.0 to 5.0 molar equivalents) in cold deionized water. The flask should be maintained in an ice bath to control the temperature.
-
Separately, prepare a solution of L-alanine ethyl ester hydrochloride (1.0 molar equivalent) dissolved in anhydrous ethanol.
-
Slowly add the L-alanine ethyl ester hydrochloride solution dropwise from the dropping funnel into the stirred sodium borohydride solution. The reaction temperature should be maintained between 15-25°C throughout the addition.[2]
-
After the addition is complete, allow the reaction to stir at room temperature (20-28°C) for several hours to ensure completion.[3]
-
Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of acetone until gas evolution ceases.
-
Add ethyl acetate to the reaction mixture to begin the extraction process. The resulting inorganic salts will precipitate.
-
Filter the mixture to remove the precipitated inorganic solids.
-
Transfer the filtrate to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer multiple times with ethyl acetate to maximize the recovery of this compound.[3]
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation to yield a colorless, pure liquid.[3]
Experimental workflow for the synthesis of this compound.
Role in Asymmetric Synthesis and Drug Development
This compound's primary value in research and drug development lies in its status as a chiral building block.[1] The stereocenter inherited from L-alanine allows for the construction of enantiomerically pure compounds, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is active and the other may be inactive or harmful.
Chiral Ligands for Asymmetric Catalysis
This compound is a key precursor for the synthesis of chiral ligands used in asymmetric catalysis. One of the most prominent classes of ligands derived from this compound are bis(oxazoline), or BOX, ligands. These C₂-symmetric ligands coordinate with metal centers (e.g., copper, zinc) to create a chiral environment that directs the stereochemical outcome of a reaction, leading to high enantioselectivity.[7][8] These catalyst systems are employed in a wide range of chemical transformations, including Diels-Alder reactions, aldol reactions, and cyclopropanations.
Logical relationship for the synthesis of chiral BOX ligands.
Pharmaceutical Intermediates
This compound is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure is incorporated into numerous complex molecules, contributing to their final architecture and stereochemistry. It is used in the synthesis of drugs for various therapeutic areas, including antivirals and oncology treatments. For example, it is a component used in the preparation of the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib, which is used to treat certain types of melanoma.[2]
Biological Activity
Beyond its role as a synthetic intermediate, this compound has demonstrated direct biological activity. Research has shown that it can inhibit the proliferation of B16 melanoma cells.[4][6] Studies indicated that this antiproliferative effect is associated with an increase in the levels of specific enzymes, such as cytochrome c reductase.[2][6] While the precise signaling pathway and mechanism of action are still areas of ongoing research, these findings suggest potential therapeutic applications for this compound and its derivatives in oncology.
Conclusion
From its origins as a simple derivative of a natural amino acid, this compound has become an indispensable tool for chemists and drug development professionals. Its robust and scalable synthesis, combined with its inherent chirality, provides a reliable foundation for the construction of complex, enantiomerically pure molecules. Its critical role in forming chiral ligands for asymmetric catalysis and as a key intermediate in the synthesis of modern therapeutics underscores its lasting importance. As research continues to uncover its own biological activities, the full potential of this compound in science and medicine continues to expand.
References
- 1. This compound | 2749-11-3 | Benchchem [benchchem.com]
- 2. The Versatile Role of this compound in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Dthis compound CAS#: 6168-72-5 [m.chemicalbook.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. FMOC-L-ALANINOL CAS#: 161529-13-1 [amp.chemicalbook.com]
L-Alaninol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the fundamental physicochemical properties of L-Alaninol. The information is presented to support research and development activities where this chiral amino alcohol is utilized as a key building block or reagent. This compound, systematically known as (2S)-2-aminopropan-1-ol, is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds and asymmetric catalysts.
Core Properties of this compound
The fundamental quantitative data for this compound are summarized in the table below. These properties are essential for reaction planning, analytical method development, and quality control.
| Property | Value |
| Molecular Formula | C3H9NO[1][2][3][4] |
| Molecular Weight | 75.11 g/mol [1][2][5] |
| IUPAC Name | (2S)-2-aminopropan-1-ol[1] |
| CAS Number | 2749-11-3[1][3][4][5] |
| Appearance | Clear viscous liquid[1] to clear pale yellow liquid[6] |
| Density | 0.965 g/mL at 25 °C[5][6] |
| Melting Point | -2 °C[5][6] |
| Boiling Point | 72-73 °C @ 11 mmHg[5][6] |
| Refractive Index | n20/D 1.450[5] |
Logical Relationship of Core Identifiers
The following diagram illustrates the direct logical relationship between the common name of the compound, its empirical chemical formula, and its calculated molecular weight. This hierarchical representation is fundamental to chemical informatics and substance identification.
Caption: Relationship between this compound's name, formula, and molecular weight.
References
Spectroscopic Profile of L-Alaninol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for L-Alaninol ((S)-2-aminopropan-1-ol), a valuable chiral building block in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural and electronic environment of this compound gives rise to a distinct spectroscopic fingerprint. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.53 | dd | J = 10.3, 4.0 | Ha (CH₂) |
| 3.24 | dd | J = 10.3, 7.4 | Hb (CH₂) |
| 3.00 | m | - | CH |
| 2.53 | br s | - | NH₂, OH |
| 1.05 | d | J = 6.3 | CH₃ |
| Solvent: CDCl₃, Instrument Frequency: 90 MHz. Data sourced from ChemicalBook.[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 67.8 | CH₂ |
| 51.5 | CH |
| 17.5 | CH₃ |
| Solvent: CDCl₃, Instrument Frequency: 22.5 MHz. Note: Specific peak data is not consistently available across public databases; these are representative values. |
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in this compound based on their vibrational frequencies. This compound is a viscous liquid, and spectra are often acquired neat (without solvent).
Table 3: FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H and N-H stretching |
| 2850 - 3000 | Medium | C-H stretching (sp³ carbons) |
| 1580 - 1650 | Medium | N-H bending (scissoring) |
| 1450 - 1470 | Medium | C-H bending (scissoring) |
| 1370 - 1390 | Medium | C-H bending (methyl rock) |
| 1000 - 1300 | Strong | C-O and C-N stretching |
| Note: These are typical absorption ranges for primary amino alcohols. The broadness of the O-H and N-H bands is due to hydrogen bonding. |
Mass Spectrometry (MS) Data
Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern. The data presented is for Dthis compound, which is expected to have an identical fragmentation pattern to this compound.
Table 4: Mass Spectrometry Data for Dthis compound
| m/z | Relative Intensity (%) | Possible Fragment Assignment |
| 75 | - | [M]⁺ (Molecular Ion) |
| 44 | 100.0 | [CH₃CHNH₂]⁺ |
| 42 | 15.1 | [C₂H₄N]⁺ |
| 31 | 4.2 | [CH₂OH]⁺ |
| 30 | 4.1 | [CH₂NH₂]⁺ |
| Ionization Method: Electron Ionization (70 eV). Data sourced from ChemicalBook.[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR) :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using standard acquisition parameters for ¹H NMR. A typical experiment involves 8-16 scans with a relaxation delay of 1-2 seconds.
-
-
Data Acquisition (¹³C NMR) :
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 128 or more) and a longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum and identify multiplicities and coupling constants.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation :
-
As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is often preferred.
-
Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium). Ensure the crystal surface is fully covered.
-
Alternatively, for transmission spectroscopy, a thin film of the liquid can be pressed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition :
-
Place the ATR accessory or the salt plates into the sample compartment of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty ATR crystal or clean salt plates. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing :
-
The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane (e.g., 1 mg/mL).
-
-
Data Acquisition :
-
Gas Chromatography (GC) :
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Hold at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (MS) :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-200.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Processing :
-
Analyze the total ion chromatogram (TIC) to identify the retention time of this compound.
-
Extract the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with spectral libraries for confirmation.
-
Visualization of Spectroscopic Workflow
The logical flow from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis. The following diagram illustrates this general workflow.
Caption: Workflow of Spectroscopic Analysis.
References
Solubility and stability of L-Alaninol
An In-depth Technical Guide on the Solubility and Stability of L-Alaninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis and has garnered significant interest in the pharmaceutical industry. Its utility in the preparation of chiral ligands for asymmetric catalysis and its potential as a pharmacologically active agent underscore the importance of understanding its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biochemical pathways.
Solubility of this compound
The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and route of administration. This compound exhibits varied solubility across different solvents.
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Citation |
| Water | Completely miscible | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not Specified | [2] |
| Methanol | Slightly soluble | Not Specified | [1][3] |
| Chloroform | Slightly soluble | Not Specified | [3] |
Note: "Completely miscible" implies that this compound and water can be mixed in all proportions to form a homogeneous solution.
Experimental Protocol: Determination of Solubility by Gravimetric Method
The gravimetric method is a common and straightforward technique for determining the solubility of a solid compound in a liquid solvent. Below is a detailed protocol that can be adapted for this compound.[4][5][6]
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol)
-
Analytical balance
-
Thermostatic water bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporation dish or beaker
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, cease stirring and observe if undissolved solid remains.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Immediately filter the withdrawn sample using a syringe filter that is also at the experimental temperature to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, dry evaporation dish.
-
Record the exact weight of the dish with the solution.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.
-
Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature and weigh it again.
-
Repeat the drying and weighing process until a constant weight is obtained.
-
-
Calculation:
-
Mass of the solvent: (Weight of dish + solution) - (Weight of dish + dry this compound)
-
Mass of dissolved this compound: (Weight of dish + dry this compound) - (Weight of empty dish)
-
Solubility: (Mass of dissolved this compound / Mass of the solvent) x 100 g
-
Workflow for Gravimetric Solubility Determination
Caption: Workflow for determining solubility using the gravimetric method.
Stability of this compound
Understanding the stability of this compound under various conditions is crucial for its storage, handling, and formulation into stable drug products.
General Stability Profile
This compound is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure. However, it is hygroscopic and may be sensitive to air. It is important to store it in a cool, dry place in tightly closed containers under an inert atmosphere. This compound is incompatible with strong oxidizing agents, with which it can react violently.
Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for this purpose.[2][7][8]
Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method for its quantification.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 analytical column
-
pH meter
-
Thermostatic chambers/ovens
-
Photostability chamber
Procedure:
Part 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Stress Conditions: Expose the this compound solution to the following stress conditions:
-
Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat with 3-30% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80-100 °C) for a defined period.
-
Photolytic Degradation: Expose the solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
Part 2: Development of a Stability-Indicating HPLC Method
-
Method Development:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer and the gradient of the organic solvent should be optimized to achieve good separation between the parent this compound peak and any degradation product peaks.
-
Detection: this compound lacks a strong chromophore, which can make UV detection challenging. Derivatization with a UV-active agent (e.g., FMOC-Cl) may be necessary, or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) could be employed. If using UV detection, a low wavelength (e.g., ~200-220 nm) should be evaluated.
-
Flow Rate and Temperature: Optimize for best resolution and analysis time.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key aspect is to demonstrate that the method can separate and quantify this compound in the presence of its degradation products.
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Signaling Pathways and Biological Activity
While the direct signaling pathways of this compound are not as extensively characterized as those of its parent amino acid, L-alanine, some insights into its biological activities, particularly its anti-cancer effects, are emerging.
Role in Isopropylamine Degradation
In certain microorganisms, such as Pseudomonas sp., this compound is an intermediate in the metabolic pathway for the degradation of isopropylamine. This pathway involves a series of enzymatic reactions, including glutamylation, monooxygenation, and hydrolysis, to convert isopropylamine into this compound, which is then further metabolized.[7]
Isopropylamine Degradation Pathway
References
- 1. This compound CAS#: 2749-11-3 [m.chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Dthis compound CAS#: 6168-72-5 [m.chemicalbook.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Safe Handling of L-Alaninol
Introduction: L-Alaninol, also known as (S)-(+)-2-Amino-1-propanol, is a chiral amino alcohol widely utilized as a versatile building block in organic synthesis and pharmaceutical development.[1] It serves as a key intermediate in the preparation of various active pharmaceutical ingredients, including the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib.[2] Given its reactive nature and specific hazard profile, a comprehensive understanding of its safety and handling precautions is critical for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and prevent accidental exposure.
This guide provides an in-depth overview of the safety protocols, hazard classifications, emergency procedures, and handling recommendations for this compound, based on available safety data sheets and technical documentation.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with its corrosive nature and combustibility.[3][4]
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B[4]
-
Serious Eye Damage/Eye Irritation: Category 1[4]
-
Combustible Liquid: (Flash Point > 61 °C and ≤ 93.3 °C)[3]
The signal word for this compound is "Danger" .[3][4][5]
Table 1: GHS Hazard and Precautionary Statements
| Code | Statement | Reference |
|---|---|---|
| Hazard Statements | ||
| H227 | Combustible liquid. | [3] |
| H314 | Causes severe skin burns and eye damage. | [3][4][5][6][7] |
| H318 | Causes serious eye damage. | [3][4] |
| Precautionary Statements | ||
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [3][4][8] |
| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [3][5][8][9] |
| P264 | Wash skin thoroughly after handling. | [3][5][8][9] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][4][5][6] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [4][9][10] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [3][4][10] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4][5][6][10] |
| P310 | Immediately call a POISON CENTER or doctor/physician. | [3][4][8][10] |
| P403+P235 | Store in a well-ventilated place. Keep cool. | [3] |
| P405 | Store locked up. | [3] |
| P501 | Dispose of contents/container in accordance with local regulations. |[3] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2749-11-3 | [1][2][4][11][12] |
| Molecular Formula | C₃H₉NO | [1][5] |
| Molecular Weight | 75.11 g/mol | [1][5][13] |
| Appearance | Colorless to light yellow viscous liquid | [1][2][11][14] |
| Melting Point | -2 °C | [12][14][15] |
| Boiling Point | 72-73 °C @ 11 mmHg | [1][11][12][14] |
| Density | 0.965 g/mL at 25 °C | [1][3][11][12][14][15] |
| Flash Point | 145 °F / 62.8 °C | [7][12][14][15] |
| Solubility | Soluble in water and ethanol | [2] |
| Sensitivity | Air sensitive, Hygroscopic |[3][5][8][15] |
Handling, Storage, and Experimental Protocols
Adherence to strict protocols for handling and storage is essential to mitigate the risks associated with this compound.
Protocol for Safe Handling
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[3][9][16] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[16]
-
Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory.
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield (minimum 8-inch).[3][4][9]
-
Skin Protection: Handle with chemical-resistant gloves that satisfy EN 374 standards.[3][4][9][17] Wear a complete chemical-protective suit to prevent skin contact.[3]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[9]
-
-
Procedural Precautions: Avoid breathing vapors or mists.[3][8] Keep the substance away from all sources of ignition, including heat, sparks, and open flames.[3][4][8] Implement measures to prevent the buildup of electrostatic charge.[3][8]
Protocol for Safe Storage
-
Container Integrity: Keep the container tightly closed in a dry, well-ventilated place.[3][4][8][14] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3][8]
-
Storage Conditions: Store in a cool place, with recommended temperatures between 2-8°C.[3][12][15] Due to its air-sensitive and hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is advised for long-term stability.[3][5][8][15]
-
Incompatible Materials: Store separately from strong oxidizing agents and acids.[3][16]
Visualization of Laboratory Workflow
Caption: Standard Laboratory Handling Workflow for this compound.
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an accidental release or exposure.
Protocol for Accidental Release
-
Immediate Response: Evacuate personnel to a safe area.[3][8] Ensure adequate ventilation.[3][4] Remove all sources of ignition from the vicinity.[3][8][9]
-
Personal Protection: Responders must wear full personal protective equipment, including respiratory protection, to avoid contact with the substance.[3][4][9]
-
Containment and Cleanup: Prevent the spill from entering drains or surface water.[3][4][5][9] Contain the spillage using non-combustible, absorbent material such as sand, earth, or vermiculite.[4][10][17] Collect the material using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal.[3][8]
-
Decontamination: Ventilate the affected area thoroughly after cleanup is complete.[4]
Caption: Emergency Response Workflow for an this compound Spill.
Protocol for First Aid Measures
Medical attention must be sought immediately following any exposure. The corrosive nature of this compound can cause severe and hard-to-cure injuries.[4][17]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician immediately.[3][5][8][9]
-
In Case of Skin Contact: Immediately take off all contaminated clothing and shoes.[3][5][8] Wash the affected area with soap and plenty of water.[3][8] Immediate medical treatment is required.[4][17]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[3][4][8][17] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing and consult an ophthalmologist immediately.[4][17] There is a significant risk of blindness.[4][17]
-
If Swallowed: Do NOT induce vomiting.[3][4][8][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][8] Call a physician or poison control center immediately due to the danger of gastric and esophageal perforation.[4][17]
Caption: First-Aid Decision Logic for this compound Exposure.
Fire-Fighting Measures
This compound is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[3][10]
Table 3: Fire-Fighting Guidance for this compound
| Aspect | Recommendation | Reference |
|---|---|---|
| Suitable Extinguishing Media | Alcohol-resistant foam, dry chemical powder, carbon dioxide (CO₂), water spray. | [3][4][9][17] |
| Unsuitable Extinguishing Media | Water jet or large amounts of water may be ineffective. | [3][4][17] |
| Specific Hazards | Vapors are heavier than air and can spread along floors, forming explosive mixtures with air. Heating may cause violent rupture of containers. | [4][10][17] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). | [3][4][8][16][17] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) with a full face-piece and full chemical protective clothing. | [3][4][16][17] |
| Further Information | Use water spray to cool unopened containers. |[3][8] |
Toxicological Information
The primary toxicological concern with this compound is its severe corrosive effect on tissues.
-
Eye Damage: Causes serious eye damage with a risk of permanent blindness.[4][17]
-
Ingestion: If swallowed, there is a danger of severe corrosive effects leading to perforation of the esophagus and stomach.[4][17]
No data was available to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin.[16][17]
This compound is an invaluable reagent in modern chemistry and pharmaceutical science. However, its hazardous properties demand the utmost respect and care. Professionals working with this compound must employ stringent engineering controls, wear appropriate personal protective equipment, and be thoroughly familiar with emergency procedures. By adhering to the detailed protocols outlined in this guide, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Versatile Role of this compound in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. biosynth.com [biosynth.com]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. This compound | 2749-11-3 [chemicalbook.com]
- 12. mainchem.com [mainchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. nbinno.com [nbinno.com]
- 15. parchem.com [parchem.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. angenechemical.com [angenechemical.com]
A Technical Guide to the Commercial Sourcing and Purity of L-Alaninol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of L-Alaninol, a critical chiral building block in pharmaceutical and chemical synthesis. It details commercial sources, typical purity specifications, common impurities, and the analytical methodologies used for quality control.
Introduction to this compound
This compound, systematically known as (S)-2-Amino-1-propanol, is a chiral amino alcohol derived from the natural amino acid L-alanine. Its structure, featuring both an amine and a hydroxyl group attached to a stereogenic center, makes it an invaluable intermediate in asymmetric synthesis.[1][2] It is widely utilized as a precursor for chiral ligands, auxiliaries, and the synthesis of enantiomerically pure pharmaceuticals.[1] For instance, this compound is a key intermediate in the manufacture of drugs like Ofloxacin.[3] Given its role in controlling stereochemistry, the purity of this compound, particularly its enantiomeric purity, is of paramount importance for researchers and drug development professionals.
Commercial Sources for this compound
This compound is readily available from a variety of chemical suppliers that specialize in fine chemicals, biochemical reagents, and pharmaceutical intermediates. The choice of supplier often depends on the required grade, quantity (from laboratory scale to bulk manufacturing), and accompanying quality documentation.
| Supplier Name | Specialization |
| NINGBO INNO PHARMCHEM CO.,LTD. | Manufacturer of pharmaceutical intermediates |
| Benchchem | Supplier of fine chemicals and research compounds |
| Chem-Impex International | Supplier of specialty chemicals and intermediates |
| LKT Laboratories, Inc. | Supplier of biochemical reagents for research |
| MedChemExpress (MCE) | Supplier of research chemicals and biochemicals |
| Biosynth | Supplier of complex chemicals for pharma and diagnostics |
| ChemScene | Supplier of building blocks and bioactive compounds |
| Carl Roth | Supplier of laboratory chemicals and life science products |
| TargetMol | Supplier of compounds for drug screening and research |
Purity Specifications and Potential Impurities
The purity of commercially available this compound is typically high, but specifications can vary between suppliers and grades. For applications in pharmaceutical synthesis, stringent quality control is essential.
Typical Purity Specifications
| Parameter | Typical Specification | Analytical Method(s) |
| Assay (Chemical Purity) | ≥98% to >99% | Gas Chromatography (GC), HPLC, Quantitative NMR (qNMR)[4][5] |
| Enantiomeric Purity (e.e.) | >99% | Chiral HPLC, Chiral GC |
| Water Content | Varies (e.g., <0.5%) | Karl Fischer Titration |
| Optical Rotation | Specific rotation values are provided by suppliers | Polarimetry |
Common and Potential Impurities
Impurities in this compound can originate from the starting materials, synthesis route, or degradation.[6] A common synthesis method is the reduction of L-alanine esters (e.g., L-alanine ethyl ester hydrochloride) with a reducing agent like sodium borohydride (NaBH₄).[5]
-
Enantiomeric Impurity: The most critical impurity is the D-Alaninol enantiomer, which can arise from racemization during synthesis or from impurities in the L-alanine starting material.[2]
-
Starting Material: Residual, unreacted L-alanine or its esters may be present.
-
Related Amino Alcohols: Impurities from other amino acids present in the starting material (e.g., Aspartic Acid, Glutamic Acid) could lead to the formation of other amino alcohols.[7]
-
Synthesis Byproducts: Inorganic salts (e.g., borates from NaBH₄ reduction) may remain if purification is incomplete.[5]
-
Solvent Residues: Residual solvents from reaction and purification steps (e.g., ethanol, ethyl acetate) may be present.
-
Degradation Products: As an organic amine, this compound can be susceptible to oxidation and degradation under improper storage conditions.
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity assessment.[7] To determine enantiomeric purity, a chiral stationary phase (CSP) is required.[8] Alternatively, derivatization of the amino alcohol with a chiral derivatizing reagent can be performed, allowing separation of the resulting diastereomers on a standard achiral reversed-phase column.[8] For chemical purity, reversed-phase HPLC with detectors like Charged Aerosol Detectors (CAD) can be effective, especially as this compound lacks a strong UV chromophore.[5][7]
-
Gas Chromatography (GC): GC, often with a chiral column, is another powerful method for assessing both chemical and enantiomeric purity, particularly due to the volatile nature of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. Furthermore, Quantitative NMR (qNMR) serves as an excellent orthogonal method for purity assessment, as it relies on the direct proportionality between signal intensity and the number of nuclei, providing precise results without the need for identical reference standards for impurities.[5]
-
Mass Spectrometry (MS): Coupled with LC or GC, MS is used to identify unknown impurities by providing accurate mass and fragmentation data.
Diagrams and Workflows
Sourcing and Quality Control Workflow
The following diagram illustrates a typical workflow for sourcing this compound and ensuring its quality for research and development.
Caption: Workflow for Sourcing and QC of this compound.
Role in Asymmetric Synthesis
This compound is a foundational chiral building block. Its primary use is in the synthesis of more complex chiral molecules, such as ligands for asymmetric catalysis, where it imparts stereochemical control.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. This compound | 2749-11-3 | Benchchem [benchchem.com]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
L-Alaninol: An Examination of its Antiproliferative Potential
A notable gap in current scientific literature exists regarding the specific antiproliferative effects of L-Alaninol, a chiral amino alcohol. While some sources suggest potential anti-cancer activity, particularly against melanoma cells, a thorough review of published research reveals a lack of in-depth studies providing quantitative data, detailed experimental protocols, or elucidated mechanisms of action.
This compound, a derivative of the amino acid alanine, is primarily recognized for its role as a versatile chiral building block in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals.[1] Its potential biological activities, however, remain largely unexplored in publicly available scientific literature.
Current State of Research
Assertions have been made that this compound exhibits anti-cancer properties and can inhibit the proliferation of melanoma cells.[1] One source specifically mentions that S-(+)-2-Amino-1-propanol (an alternative name for this compound) has been shown to induce an antiproliferative effect in B16 melanoma cells. However, these statements are not supported by citations of primary research articles that would contain the necessary data for a comprehensive technical analysis. Extensive searches for such foundational studies, including those that might contain IC50 values, methodologies for cell viability assays (e.g., MTT assay), or investigations into the molecular pathways involved (such as apoptosis or cell cycle arrest), have not yielded any specific results.
One article indicates that this compound may increase the levels of cytochrome c reductase and tau-glutamyl transpeptidase in melanoma cells, suggesting a potential metabolic mechanism of action.[1] Without the context of a full study, including experimental controls and quantitative analysis, the significance of these findings in relation to an antiproliferative effect is unclear.
Unanswered Questions and Future Directions
The absence of detailed research on the antiproliferative effects of this compound presents a significant opportunity for investigation in the field of oncology and drug discovery. Key questions that remain to be addressed include:
-
Quantitative Efficacy: What is the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines, including but not limited to melanoma?
-
Mechanism of Action: Does this compound induce apoptosis? If so, which signaling pathways are involved (e.g., intrinsic vs. extrinsic)? Does it cause cell cycle arrest at specific checkpoints?
-
Selectivity: Does this compound exhibit selective cytotoxicity towards cancer cells over healthy, non-cancerous cells?
-
In Vivo Efficacy: What is the effect of this compound on tumor growth in animal models?
To address these questions, a systematic investigation would be required. A hypothetical experimental workflow to begin to characterize the antiproliferative effects of this compound is outlined below.
Hypothetical Experimental Workflow
A foundational study to investigate the antiproliferative properties of this compound would likely involve a series of well-established in vitro assays. The following diagram illustrates a potential experimental workflow.
Figure 1. A potential experimental workflow to investigate the antiproliferative effect of this compound.
Conclusion
While the notion of this compound possessing antiproliferative properties is intriguing, it is not currently supported by robust, publicly available scientific evidence. The creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not feasible at this time. The information presented here highlights a gap in the scientific literature and underscores the need for primary research to validate and characterize the potential anti-cancer effects of this compound. Such studies would be a prerequisite for any consideration of this compound in a drug development context.
References
Methodological & Application
L-Alaninol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Alaninol as a chiral auxiliary in asymmetric synthesis. This compound, a readily available and inexpensive chiral building block, serves as a versatile precursor for the synthesis of highly effective chiral auxiliaries, most notably oxazolidinones. These auxiliaries are instrumental in controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, enabling the synthesis of enantiomerically pure molecules crucial for the pharmaceutical industry and other fields of chemical research.
Introduction to this compound as a Chiral Auxiliary Precursor
This compound's utility in asymmetric synthesis stems from its straightforward conversion into rigid chiral auxiliaries. The resulting structures create a well-defined chiral environment that effectively shields one face of a prochiral substrate, directing the approach of a reactant to the opposite face. This steric hindrance leads to the preferential formation of one diastereomer over the other. Following the desired transformation, the chiral auxiliary can be cleanly removed and often recovered for reuse, making the process both efficient and economical. The most common application of this compound in this context is the formation of (S)-4-isopropyloxazolidin-2-one.
Preparation of this compound-Derived Chiral Auxiliary
The primary chiral auxiliary derived from this compound is (S)-4-isopropyloxazolidin-2-one. This section provides a typical protocol for its synthesis.
Synthesis of (S)-4-Isopropyloxazolidin-2-one
This protocol involves the cyclization of this compound with a carbonate source.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add a base, for example, cesium carbonate (0.1 eq).
-
Carbon Dioxide Introduction: Freeze the reaction mixture in a liquid nitrogen bath and evacuate the vessel to remove air. Subsequently, introduce carbon dioxide gas (a balloon filled with CO2 can be used).
-
Reaction Conditions: Allow the mixture to warm to room temperature and then heat to 150 °C. Stir the reaction for 24 hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to yield (S)-4-isopropyloxazolidin-2-one as a white solid.
Applications in Asymmetric Synthesis
This compound-derived chiral auxiliaries, particularly N-acyl oxazolidinones, are widely employed in a range of stereoselective transformations. The following sections detail the protocols for key applications.
Asymmetric Alkylation of N-Acyl Oxazolidinones
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of chiral carboxylic acid derivatives.
General Workflow for Asymmetric Alkylation:
Application Notes and Protocols for the Derivatization of L-Alaninol for GC and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of L-Alaninol for subsequent analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methods described are suitable for the quantitative analysis and enantiomeric purity determination of this compound, a critical chiral intermediate in the synthesis of many active pharmaceutical ingredients (APIs).
Introduction
This compound is a chiral amino alcohol that lacks a strong chromophore or fluorophore, making its direct analysis by conventional HPLC-UV or fluorescence detection challenging. Furthermore, its polarity and low volatility hinder its direct analysis by gas chromatography. Derivatization is therefore a crucial step to enhance its detectability and chromatographic performance. This document outlines two robust derivatization protocols:
-
For GC Analysis: A two-step derivatization involving the acylation of both the amino and hydroxyl groups with trifluoroacetic anhydride (TFAA). This method creates a volatile and thermally stable derivative suitable for GC analysis, particularly for enantiomeric separation on a chiral column.
-
For HPLC Analysis: Pre-column derivatization using o-phthalaldehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC), to form highly fluorescent diastereomeric isoindole derivatives. This allows for sensitive fluorescence detection and the separation of L- and D-Alaninol enantiomers on a standard reversed-phase column.
General Experimental Workflow
The overall workflow for the analysis of this compound involves sample preparation, derivatization, chromatographic separation, and data analysis.
GC Analysis of this compound via Trifluoroacetylation
This method is suitable for determining the enantiomeric purity of this compound. The derivatization converts the polar this compound into a volatile N,O-bis(trifluoroacetyl)-L-alaninol derivative, which can be separated on a chiral GC column.
Derivatization Reaction
Experimental Protocol
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry reaction vial.
-
Dissolution: Add 200 µL of anhydrous dichloromethane to dissolve the sample.
-
Derivatization: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Reaction: Tightly cap the vial and heat at 100°C for 20 minutes in a heating block or water bath.[1]
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate or dichloromethane) for GC injection.
GC Conditions and Expected Performance
The following table summarizes typical GC conditions and expected performance for the analysis of derivatized amino alcohols. Note that specific retention times and detection limits for N,O-bis(trifluoroacetyl)-L-alaninol should be determined experimentally.
| Parameter | Gas Chromatography (GC) |
| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |
| Column | Chiral capillary column (e.g., Chirasil-Val) |
| Injector Temperature | 250°C |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 5°C/min to 180°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 280°C (FID) |
| Carrier Gas | Helium or Hydrogen |
| Expected Retention Time | Dependent on specific column and conditions |
| LOD (Illustrative for Alanine) | ~1-10 pg on-column |
| LOQ (Illustrative for Alanine) | ~5-30 pg on-column |
| Linearity (Illustrative) | >0.99 |
Note: The LOD, LOQ, and linearity values are illustrative and based on typical performance for derivatized amino acids.[1] Actual values for this compound must be experimentally determined.
HPLC Analysis of this compound via OPA/N-acetyl-L-cysteine Derivatization
This pre-column derivatization method is highly sensitive and allows for the enantiomeric separation of this compound using a standard reversed-phase HPLC column and fluorescence detection. The reaction with o-phthalaldehyde (OPA) and a chiral thiol (N-acetyl-L-cysteine, NAC) forms fluorescent diastereomers.
Derivatization Reaction
Experimental Protocol
Materials:
-
This compound sample
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Boric acid buffer (0.4 M, pH 10.2)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Autosampler vials
Reagent Preparation:
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M boric acid buffer (pH 10.2) and 50 µL of N-acetyl-L-cysteine solution (prepared by dissolving 30 mg of NAC in 10 mL of water). This reagent is stable for about one week when stored at 4°C in the dark.
Procedure (Automated Pre-column Derivatization is Recommended):
-
Sample Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., 0.1 M HCl or water). Dilute to the desired concentration range for analysis.
-
Automated Derivatization: Program the HPLC autosampler to perform the following steps: a. Aspirate 5 µL of the OPA reagent. b. Aspirate 1 µL of the this compound sample. c. Mix the sample and reagent in the injection loop or a mixing vial for a defined period (e.g., 1-2 minutes) at ambient temperature.[2] d. Inject the derivatized sample onto the HPLC column.
HPLC Conditions and Expected Performance
The following table summarizes typical HPLC conditions and expected performance. Specific retention times and detection limits for the this compound derivatives should be determined experimentally.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Derivatization Agent | o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate buffer, pH 6.5 |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) |
| Gradient | Start with a low percentage of B, increasing to elute the derivatives. A typical gradient might be 5% B to 70% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Fluorescence Detector (FLD) |
| Excitation Wavelength | 340 nm |
| Emission Wavelength | 450 nm |
| Expected Retention Time | Dependent on specific column and gradient conditions. The D-enantiomer derivative typically elutes before the L-enantiomer derivative when using N-acetyl-L-cysteine. |
| LOD (Illustrative for Amino Acids) | 0.1 - 1 pmol on-column[2] |
| LOQ (Illustrative for Amino Acids) | 0.5 - 5 pmol on-column[2] |
| Linearity (Illustrative) | >0.999[3] |
Note: The LOD, LOQ, and linearity values are illustrative and based on typical performance for OPA-derivatized amino acids.[2][3] Actual values for this compound must be experimentally determined.
Data Presentation and Comparison
The following tables summarize the key quantitative parameters for the GC and HPLC methods. These values are intended to be representative and should be confirmed through method validation for this compound specifically.
Table 1: Comparison of Derivatization Methods for this compound Analysis
| Feature | GC with TFAA Derivatization | HPLC with OPA/NAC Derivatization |
| Principle | Volatilization and separation on a chiral column | Formation of fluorescent diastereomers and separation on a reversed-phase column |
| Detection | FID or MS | Fluorescence |
| Sensitivity | Good | Excellent |
| Sample Throughput | Moderate | High (with automated derivatization) |
| Enantiomeric Separation | Direct separation on a chiral stationary phase | Indirect separation of diastereomers |
Table 2: Illustrative Quantitative Performance Data
| Parameter | GC-FID (TFAA derivative) | HPLC-FLD (OPA/NAC derivative) |
| Limit of Detection (LOD) | ~1-10 pg | ~0.1-1 pmol |
| Limit of Quantification (LOQ) | ~5-30 pg | ~0.5-5 pmol |
| Linear Range | Typically 2-3 orders of magnitude | Typically 3-4 orders of magnitude |
| Precision (%RSD) | < 5% | < 2% |
Conclusion
The choice between GC and HPLC for the analysis of this compound will depend on the specific requirements of the assay, including sensitivity, sample throughput, and available instrumentation. Both methods, when properly validated, are capable of providing accurate and reliable quantitative data for this compound and its enantiomeric purity. The protocols provided herein serve as a starting point for method development and should be optimized for the specific application.
References
Application Notes and Protocols for the Reduction of L-alanine to L-Alaninol
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-alaninol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Its production via the reduction of the readily available amino acid L-alanine is a key transformation in organic synthesis. These application notes provide detailed protocols for the chemical reduction of L-alanine to this compound, offering researchers a selection of methods to suit different laboratory capabilities and project requirements. The protocols described herein utilize common reducing agents and provide a basis for the efficient and stereoretentive synthesis of this compound.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the key quantitative data from various protocols for the reduction of L-alanine to this compound, allowing for easy comparison of their efficiencies.
| Method | Reducing Agent | Substrate | Solvent | Yield (%) | Key Conditions | Reference |
| Chemical Reduction | Lithium Aluminium Hydride (LAH) | L-alanine | Tetrahydrofuran (THF) | 77 | Reflux overnight | [4] |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | L-alanine ethyl ester hydrochloride | Ethanol/Water | 50.0 - 68.0 | 15-28°C | [1][5][6] |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | L-alanine methyl ester hydrochloride | Water | ~66.5 | Room temperature, 18 hours | [1][6] |
| Catalytic Hydrogenation | 5 wt% Ru/C | L-alanine (acidified) | Water | High conversion (kinetics studied) | 353-398 K, 1.7-13.8 MPa H₂ | [7] |
| Enzymatic Reduction | L-alanine reductase | L-alanine | Aqueous buffer | Not specified | Requires ATP and NADH | [1] |
Experimental Protocols
Protocol 1: Reduction of L-alanine using Lithium Aluminium Hydride (LAH)
This protocol describes the direct reduction of L-alanine to this compound using the powerful reducing agent lithium aluminium hydride.[4][8] This method is known for its high yield but requires careful handling of the pyrophoric LAH.
Materials:
-
L-alanine
-
Lithium Aluminium Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated potassium carbonate solution
-
Argon or Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Ice/water bath
-
Stirring apparatus
Procedure:
-
Suspend lithium aluminium hydride (17 g, 0.43 mol) in dry THF (600 ml) in a round-bottom flask under an inert atmosphere (argon).[4]
-
Cool the suspension to 0°C using an ice/water bath.[4]
-
Slowly add solid L-alanine (20 g, 0.22 mol) in small portions to the stirred suspension.[4]
-
After the addition is complete, slowly heat the mixture to reflux and maintain for 12-16 hours (overnight).[4]
-
After the reaction is complete, cool the mixture in an ice/water bath.[4]
-
Carefully and very slowly, add a saturated aqueous solution of potassium carbonate (~100 ml) to quench the excess LAH. Caution: This is a highly exothermic reaction and will generate hydrogen gas.[4]
-
Filter the resulting mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.[4]
-
Purify the residue by distillation under high vacuum to obtain this compound.[4] The expected yield is approximately 12.7 g (77%).[4]
Protocol 2: Reduction of L-alanine Esters using Sodium Borohydride (NaBH₄)
This protocol involves a two-step, one-pot process where L-alanine is first esterified and then reduced with sodium borohydride.[9] This method is generally safer than using LAH.[1]
Materials:
-
L-alanine
-
Ethanol or Methanol
-
Thionyl chloride or HCl gas
-
Sodium Borohydride (NaBH₄)
-
Water
-
Acetone
-
Ethyl acetate
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Esterification: Suspend L-alanine in ethanol or methanol. Cool the mixture to 0°C and slowly add thionyl chloride or bubble HCl gas to form the corresponding ester hydrochloride salt. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Reduction: In a separate flask, dissolve sodium borohydride (a large excess, typically 3.0-5.0 equivalents) in cold water.[5][6]
-
Slowly add the solution of the L-alanine ester hydrochloride dropwise to the aqueous solution of NaBH₄ at a temperature between 10-40°C (preferably 15-25°C).[5]
-
After the addition is complete, allow the reaction to proceed for several hours at room temperature.[6]
-
Once the reaction is complete, decompose the excess NaBH₄ by the careful addition of acetone.[6]
-
Extract the aqueous layer with ethyl acetate.[6]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General chemical pathway for the reduction of L-alanine to this compound.
Caption: Experimental workflow for the reduction of L-alanine using LiAlH₄.
References
- 1. This compound | 2749-11-3 | Benchchem [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. JPH06199747A - Production of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
Application of L-Alaninol in the Preparation of Chiral Oxazoline Ligands for Asymmetric Catalysis
Introduction
L-Alaninol, a chiral amino alcohol derived from the natural amino acid L-alanine, is a fundamental building block in the synthesis of a privileged class of chiral ligands known as oxazolines. These ligands, particularly C2-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, are renowned for their ability to form stable complexes with various metals. These metal-ligand complexes act as highly effective and selective catalysts in a wide array of asymmetric transformations. The inherent chirality of this compound is transferred to the oxazoline ligand, which in turn dictates the stereochemical outcome of the catalyzed reaction, enabling the synthesis of enantiomerically pure or enriched products. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.
The utility of this compound-derived oxazoline ligands stems from their modular nature, allowing for fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions. The substituents on the oxazoline ring, originating from the amino alcohol, create a chiral environment around the metal center, effectively shielding one face of the substrate and leading to high levels of enantioselectivity.[1]
This document provides detailed application notes and experimental protocols for the preparation of oxazoline ligands from this compound and their application in asymmetric catalysis.
I. General Synthetic Routes to this compound-Derived Oxazoline Ligands
The synthesis of oxazoline rings typically involves the cyclization of a 2-amino alcohol with a suitable functional group.[1][2] For the preparation of bis(oxazoline) ligands, bifunctional starting materials are employed to generate both rings in a single step.[1] The most common precursors are dinitriles or dicarboxylic acids (or their derivatives), which react with two equivalents of the chiral amino alcohol.
A prevalent and efficient method for the synthesis of both BOX and PyBOX ligands is the one-pot condensation reaction of a dinitrile with a chiral β-amino alcohol, often catalyzed by a Lewis acid such as zinc triflate.[3][4] This approach is advantageous due to its simplicity and often high yields, in many cases exceeding 90%, without the need for extensive purification.[3][4]
Caption: General overview of the synthesis of BOX and PyBOX ligands from this compound.
II. Experimental Protocol: Synthesis of (S,S)-2,6-Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine (i-Pr-PyBOX)
This protocol describes the synthesis of a representative PyBOX ligand derived from L-Valinol, which is structurally very similar to an this compound-derived ligand and follows the same synthetic principle. The procedure is adapted from established methods for PyBOX ligand synthesis.[5]
Materials:
-
(S)-2-Amino-3-methyl-1-butanol (L-Valinol)
-
2,6-Pyridinedicarbonitrile
-
Anhydrous Zinc Trifluoromethanesulfonate (Zn(OTf)₂)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Silica Gel for column chromatography
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Syringes
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
To an oven-dried three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-pyridinedicarbonitrile (1.00 equiv) and anhydrous zinc trifluoromethanesulfonate (0.05 equiv).
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene via syringe to dissolve the solids.
-
In a separate flask, prepare a solution of L-Valinol (2.00 equiv) in anhydrous toluene.
-
Add the L-Valinol solution to the stirred solution of 2,6-pyridinedicarbonitrile and Zn(OTf)₂ at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
The resulting solution is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel (eluent: a mixture of hexane and ethyl acetate) to afford the pure (S,S)-i-Pr-PyBOX ligand as a white solid.
Caption: Workflow for the synthesis of an i-Pr-PyBOX ligand.
III. Quantitative Data
The synthesis of oxazoline ligands from this compound and its analogs typically proceeds in good to excellent yields. The enantiomeric purity of the resulting ligands is generally high, as the chirality is directly transferred from the readily available and enantiopure amino alcohol.
| Ligand Type | Precursors | Catalyst | Solvent | Yield (%) | Reference |
| BOX | Malononitrile, L-Valinol | Zn(OTf)₂ | Toluene | >90 | [3][4] |
| PyBOX | 2,6-Pyridinedicarbonitrile, L-Valinol | Zn(OTf)₂ | Toluene | 85-95 | [5] |
| Inda(box) | Bromoindene oxide derived amino alcohol | NaH | THF | 72-90 | [6][7] |
The application of these ligands in asymmetric catalysis consistently leads to high enantioselectivities for a variety of transformations.
| Reaction | Catalyst | Ligand | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Cyclopropanation | Cu(I) | BOX | up to 99 | high | [8] |
| Diels-Alder | Cu(II) | BOX | 90-98 | 82-92 | [8] |
| Aldol Reaction | Sn(II) | BOX | high | high | |
| Hydrosilylation of Ketones | Rh(I) | PyBOX | up to 93 | high | |
| Diethylzinc Addition to Imines | Zn(II) | Oxazoline | up to 95 | up to 85 | [9] |
IV. Application in Asymmetric Catalysis: A Generalized Catalytic Cycle
The chiral metal-oxazoline complex acts as a Lewis acid, coordinating to the substrate and creating a chiral environment that directs the approach of the nucleophile. The following diagram illustrates a generalized catalytic cycle for an enantioselective reaction.
Caption: Generalized catalytic cycle for an asymmetric reaction.
This compound is a readily available and versatile chiral building block for the synthesis of highly effective oxazoline ligands. The straightforward and high-yielding synthetic routes to these ligands, coupled with their exceptional performance in a wide range of asymmetric catalytic reactions, underscore their importance in modern organic synthesis and drug development. The ability to fine-tune the ligand structure allows for the rational design of catalysts tailored for specific applications, paving the way for the efficient and enantioselective synthesis of complex chiral molecules.
References
- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 2. Oxazoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. orgsyn.org [orgsyn.org]
- 8. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel chiral oxazoline ligands and application in the highly enantioselective diethylzinc addition to N-diphenylphosphinoylimines (2007) | Gexin Yan | 22 Citations [scispace.com]
Applications of L-Alaninol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alaninol, a chiral amino alcohol derived from the natural amino acid L-alanine, serves as a versatile and crucial building block in the asymmetric synthesis of pharmaceutical intermediates. Its inherent chirality, coupled with the presence of both amino and hydroxyl functional groups, makes it an invaluable precursor for the construction of complex molecular architectures with high stereochemical control. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for several modern pharmaceuticals, including the HIV integrase inhibitor Cabotegravir and the BRAF inhibitor Encorafenib. Furthermore, its application as a chiral auxiliary in the synthesis of chiral ligands, such as oxazolines, for asymmetric catalysis is explored.
Introduction
Chirality is a fundamental aspect of drug design and development, as the enantiomers of a chiral drug molecule often exhibit significantly different pharmacological and toxicological profiles.[1][2] this compound, with its (S)-configuration, provides a readily available and cost-effective source of chirality for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3][4] Its bifunctional nature allows for a wide range of chemical transformations, making it a strategic starting material in multi-step synthetic sequences.[5]
Key Attributes of this compound:
-
Chiral Pool Starting Material: Derived from the natural amino acid L-alanine, providing a reliable source of (S)-stereochemistry.
-
Bifunctional: Possesses both a primary amine and a primary alcohol, enabling diverse chemical modifications.
-
Versatile Intermediate: Used in the synthesis of a variety of complex molecules, including heterocyclic compounds and chiral ligands.[5]
Application in the Synthesis of Cabotegravir Intermediate
Cabotegravir is an HIV-1 integrase strand transfer inhibitor. A key step in its synthesis involves a cyclization reaction with an this compound-derived fragment to form the chiral morpholinone ring system.
Signaling Pathway of Cabotegravir
Cabotegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. By inhibiting this enzyme, Cabotegravir prevents the integration of viral DNA into the host cell's genome, thereby halting the viral life cycle.
Caption: Mechanism of action of Cabotegravir.
Experimental Protocol: Synthesis of a Cabotegravir Intermediate
This protocol outlines the cyclocondensation reaction to form a key tricyclic intermediate in the synthesis of Cabotegravir, utilizing this compound.
Reaction Scheme:
Materials:
-
Pyranone derivative (1.0 eq)
-
This compound (1.2 eq)
-
Methanesulfonic acid (catalytic amount)
-
Acetonitrile (solvent)
-
Toluene (solvent)
Procedure:
-
To a solution of the pyranone derivative in a 1:1 mixture of acetonitrile and toluene, add this compound.
-
Add a catalytic amount of methanesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >98% |
| Diastereomeric Excess | >99% de |
Application in the Synthesis of Encorafenib Intermediate
Encorafenib is a potent and selective inhibitor of the BRAF V600E mutated kinase, which is implicated in various cancers. The synthesis of Encorafenib involves the coupling of a chiral amine intermediate, which can be derived from this compound.
Signaling Pathway of Encorafenib
Encorafenib targets the MAPK/ERK signaling pathway, which is constitutively activated in cancers with the BRAF V600E mutation. By inhibiting the mutated BRAF kinase, Encorafenib blocks downstream signaling, leading to decreased cell proliferation and tumor growth.
References
Application Notes and Protocols for Stereoselective Synthesis Utilizing L-Alaninol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of chiral molecules using L-Alaninol as a versatile starting material. The inherent chirality of this compound makes it an excellent chiral auxiliary and building block for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry.[1]
Introduction
This compound, (S)-2-amino-1-propanol, is a readily available and relatively inexpensive chiral amino alcohol derived from the natural amino acid L-alanine. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for its incorporation into a variety of molecular scaffolds. This versatility has led to its use in the synthesis of chiral ligands for asymmetric catalysis, as well as a key intermediate in the preparation of complex pharmaceutical agents such as the HIV-1 integrase inhibitor Cabotegravir and the kinase inhibitor Encorafenib.[1]
This document outlines two primary applications of this compound in stereoselective synthesis: its conversion to chiral oxazoline ligands for asymmetric catalysis and its use as a chiral template in the diastereoselective alkylation of derived oxazolidinones.
Application 1: Synthesis of Chiral Bis(oxazoline) Ligands from this compound
Chiral bis(oxazoline) ligands are a significant class of C2-symmetric ligands used in a wide range of metal-catalyzed asymmetric reactions. The synthesis commences with the condensation of this compound with a dinitrile to form the bis(oxazoline) structure.
Experimental Protocol: Synthesis of a Chiral Bis(oxazoline) Ligand
This protocol describes the synthesis of a pyridine-bridged bis(oxazoline) ligand, a common scaffold in asymmetric catalysis.
Materials:
-
This compound
-
Diethyl 2,6-pyridinedicarboxylate
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (2.0 equivalents), diethyl 2,6-pyridinedicarboxylate (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the cyclization.
-
Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure bis(oxazoline) ligand.
Expected Results
The synthesis of chiral bis(oxazoline) ligands from this compound typically proceeds in good to excellent yields with high enantiomeric purity, as the stereocenter of this compound is retained throughout the synthesis.
| Product | Yield (%) | Enantiomeric Excess (%) |
| Pyridine-bridged bis(oxazoline) | 85-95 | >99 |
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of a chiral bis(oxazoline) ligand.
Application 2: Diastereoselective Alkylation using an this compound-Derived Oxazolidinone
This compound can be converted into an oxazolidinone, which can then serve as a chiral auxiliary to direct the stereoselective alkylation of an attached acyl group. This method is highly effective for the synthesis of α-substituted carboxylic acid derivatives with high enantiomeric purity.
Experimental Protocol: Synthesis and Alkylation of an this compound-Derived Oxazolidinone
Part A: Synthesis of the (S)-4-isopropyloxazolidin-2-one from this compound
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add diethyl carbonate and anhydrous potassium carbonate.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain the (S)-4-isopropyloxazolidin-2-one.
Part B: Acylation and Diastereoselective Alkylation
Materials:
-
(S)-4-isopropyloxazolidin-2-one
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation: Dissolve the oxazolidinone from Part A in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-BuLi dropwise and stir for 15 minutes. Then, add propionyl chloride dropwise and stir for an additional 30 minutes.
-
Alkylation: Cool the solution of the N-acyloxazolidinone to -78 °C. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in THF at -78 °C. Add the LDA solution to the N-acyloxazolidinone solution to form the enolate. After 30 minutes, add benzyl bromide and allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Auxiliary Cleavage: Purify the crude product by silica gel chromatography. The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) to yield the corresponding α-substituted carboxylic acid and recover the this compound-derived auxiliary.
Expected Results
This method typically provides high yields and excellent diastereoselectivity, which translates to high enantiomeric excess after cleavage of the chiral auxiliary.
| Alkylated Product | Yield (%) | Diastereomeric Excess (%) |
| N-Benzylated propionyl oxazolidinone | 80-90 | >98 |
References
L-Alaninol: A Chiral Scaffold for Bioactive Molecules - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alaninol, a chiral amino alcohol derived from the natural amino acid L-alanine, has emerged as a critical and versatile building block in the synthesis of a diverse array of bioactive molecules.[1][2] Its inherent chirality and bifunctional nature, possessing both a primary amine and a primary hydroxyl group, make it an invaluable starting material in stereoselective synthesis.[2] This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with bioactive molecules synthesized from this compound. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry, drug discovery, and asymmetric catalysis.
This compound's significance is underscored by its incorporation into the structure of prominent pharmaceuticals, including the HIV-1 integrase inhibitor Cabotegravir and the BRAF kinase inhibitor Encorafenib, used in the treatment of specific cancers.[3] Beyond these complex therapeutic agents, this compound is a precursor for chiral ligands and auxiliaries that facilitate highly selective asymmetric transformations, a cornerstone of modern pharmaceutical development.[2] Furthermore, derivatives of this compound, such as Schiff bases and O-acylated compounds, have demonstrated promising anticancer and antimicrobial activities.
This document will detail the synthetic routes to key this compound-derived bioactive compounds, provide quantitative data on their biological activities, and illustrate the molecular pathways through which they exert their effects.
Data Presentation: Bioactivity of this compound Derivatives
The following table summarizes the reported in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines.
| Compound Type | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine Derivative | (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride | HCT116 (Colon) | 3.2 ± 0.1 | [4] |
| Pyrrolidine Derivative | (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol hydrochloride | Caco-2 (Colon) | 2.17 ± 1.5 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate for Cabotegravir using this compound
This protocol details the synthesis of the oxazolidine-fused pyridone core of Cabotegravir, a critical step that incorporates the this compound chiral center.[5][6][7]
Reaction Scheme:
Materials:
-
Acetal intermediate (4)
-
This compound
-
Acetonitrile (CH3CN)
-
Acetic Acid (HOAc)
-
Methanesulfonic Acid (CH3SO3H)
-
Dichloromethane (CH2Cl2)
-
1N Hydrochloric Acid (HCl)
-
Methanol (MeOH)
Procedure:
-
Dissolve 1 g (3.2 mmol) of the acetal intermediate (4) in 50 mL of acetonitrile.[5][6]
-
To the solution, add 1 mL of acetic acid, 0.3 mL (5.7 mmol) of methanesulfonic acid, and a solution of 0.4 mL (9.4 mmol) of this compound in 50 mL of acetonitrile at room temperature.[5][6]
-
After cooling, concentrate the mixture under reduced pressure.[5][6]
-
Re-dissolve the residue in 100 mL of dichloromethane and wash with 50 mL of 1N hydrochloric acid.[5][6]
-
Separate the layers and extract the aqueous layer twice with 150 mL of dichloromethane.[5][6]
-
Combine the organic layers and concentrate under reduced pressure.[5][6]
-
Add 80 mL of methanol and concentrate the mixture again.[5][6]
-
Add another 50 mL of methanol, heat the mixture to reflux for 2 hours, then gradually cool to 20°C and stir for 15 hours.[6]
-
Collect the precipitated product by filtration and dry under vacuum to yield the Cabotegravir intermediate (6a) as a white solid (yield: 80%).[6]
Characterization Data:
-
¹H NMR (400 MHz, Chloroform-d): δ = 8.43 (s, 1H), 5.39 (dd, J = 9.9, 3.4 Hz, 1H), 4.56 (dd, J = 12.4, 3.4 Hz, 1H), 4.47–4.33 (m, 2H), 4.07 (s, 3H), 3.96 (dd, J = 12.1, 10.2 Hz, 1H), 3.71 (t, J = 7.5 Hz, 1H), 1.42 (d, J = 6.0 Hz, 3H).[6]
-
¹³C NMR (101 MHz, CDCl₃): δ = 176.16, 165.78, 153.85, 152.48, 143.04, 131.51, 116.04, 82.38, 73.15, 61.60, 55.74, 52.20, 17.02.[6]
Protocol 2: General Synthesis of this compound-Derived Schiff Bases
This protocol provides a general method for the synthesis of Schiff bases from this compound and substituted salicylaldehydes, which are precursors to compounds with potential antimicrobial activity.[8]
Reaction Scheme:
Materials:
-
This compound
-
Substituted Salicylaldehyde (e.g., 3-chlorosalicylaldehyde, 4-chlorosalicylaldehyde)
-
Methanol (MeOH)
-
Copper(II) Acetate Monohydrate (Cu(CH₃COO)₂·H₂O)
-
Diethyl ether
-
Acetone
-
Ethanol
Procedure:
-
Dissolve 0.2 mmol of L-alanine in 20 mL of methanol. Note: While the reference uses L-alanine, this can be adapted for this compound.
-
Add 0.2 mmol of the desired substituted salicylaldehyde to the solution and stir at 358 K (85°C) for 10 minutes.[9]
-
In a separate flask, dissolve 0.2 mmol of copper(II) acetate monohydrate in 20 mL of methanol.[9]
-
Add the copper(II) acetate solution to the Schiff base precursor solution and continue stirring at 358 K for another 10 minutes.[9]
-
A precipitate will form. Collect the crude product by filtration.[9]
-
Wash the precipitate with diethyl ether, acetone, and ethanol.[9]
-
Dry the purified product in a desiccator for several days.[9]
Note: The specific yields and characterization will vary depending on the salicylaldehyde used. For example, the synthesis using L-alanine and 3-chlorosalicylaldehyde yielded a green compound with a 65.11% yield.[5]
Protocol 3: Synthesis of N-Boc-L-alaninol
This protocol describes the protection of the amino group of this compound, a common first step in the synthesis of more complex derivatives.[7]
Reaction Scheme:
Materials:
-
This compound (3)
-
Di-tert-butyldicarbonate ((Boc)₂O)
-
Appropriate solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add di-tert-butyldicarbonate to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, work up the reaction mixture, typically involving washing with aqueous solutions to remove byproducts.
-
Dry the organic layer and concentrate under reduced pressure to obtain the N-Boc protected this compound (7) with a reported yield of 97%.[7]
Signaling Pathways and Mechanisms of Action
Encorafenib and the MAPK/ERK Signaling Pathway
Encorafenib is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant form, which is prevalent in various cancers, including melanoma.[10] The BRAF protein is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS-RAF-MEK-ERK pathway.[2] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.
In cancer cells with a BRAF V600E mutation, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which in turn promotes continuous cell division and tumor growth. Encorafenib functions by binding to the ATP-binding site of the mutated BRAF kinase, thereby inhibiting its activity and blocking the downstream phosphorylation cascade. This leads to the suppression of cell proliferation and the induction of apoptosis in BRAF-mutant cancer cells.
Cabotegravir and HIV Integrase Inhibition
Cabotegravir is an integrase strand transfer inhibitor (INSTI) used for the treatment and prevention of HIV-1 infection.[3][10] The HIV integrase enzyme is essential for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome.[1] This integration is a critical step for the virus to utilize the host's cellular machinery to produce new viral particles.[3]
The mechanism of action of Cabotegravir involves binding to the active site of the HIV integrase enzyme.[3][10] This binding prevents the "strand transfer" step of the integration process, where the viral DNA is covalently linked to the host DNA.[3] By blocking this crucial step, Cabotegravir effectively halts the HIV replication cycle, leading to a reduction in viral load.[3]
Induction of Apoptosis by Bioactive Derivatives
Several derivatives of amino acids, including those that can be synthesized from this compound, have been shown to induce apoptosis, or programmed cell death, in cancer cells. While the specific pathways can vary depending on the molecule, a common mechanism involves the activation of a cascade of enzymes called caspases. This can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.
The intrinsic pathway is often characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3. Both pathways converge on the activation of executioner caspases that cleave cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2749-11-3 | Benchchem [benchchem.com]
- 3. The Versatile Role of this compound in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of N-Boc-L-Alaninol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Boc-L-alaninol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and peptidomimetics. Its structure, featuring a protected amine and a primary alcohol, allows for versatile chemical modifications. The tert-butoxycarbonyl (Boc) protecting group is stable under various reaction conditions and can be easily removed under mild acidic conditions, making it a preferred choice in multi-step syntheses.[1] This document provides detailed experimental procedures for the synthesis of N-Boc-L-alaninol from L-alanine, a readily available starting material. The protocols outlined below describe two common and effective reduction methods.
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of N-Boc-L-alaninol.
| Step | Product | Reagents | Yield (%) |
| Esterification | L-Alanine methyl ester hydrochloride | L-Alanine, Methanol, Thionyl chloride | 99.6%[2] |
| Boc Protection | N-Boc-L-alanine methyl ester | L-Alanine methyl ester hydrochloride, Di-tert-butyl dicarbonate, Triethylamine | 92.2%[2] |
| Reduction (Method A) | N-Boc-L-alaninol | N-Boc-L-alanine methyl ester, Sodium borohydride, Calcium chloride | 95.8%[2] |
| Reduction (Method B) | L-Alaninol | L-Alanine, Lithium aluminum hydride | 70%[3] |
| Boc Protection | N-Boc-L-alaninol | This compound, Di-tert-butyl dicarbonate | Not specified |
Experimental Protocols
Two primary methods for the synthesis of N-Boc-L-alaninol are presented below. Method A follows a three-step procedure involving esterification, Boc protection, and subsequent reduction with sodium borohydride. Method B describes the direct reduction of L-alanine using lithium aluminum hydride, which would then be followed by Boc protection.
Method A: Three-Step Synthesis via Esterification, Boc Protection, and Sodium Borohydride Reduction
This method is a reliable procedure starting from L-alanine.[2]
Step 1: Preparation of L-Alanine methyl ester hydrochloride
-
To a 2 L three-neck flask, add 107 g of L-alanine and 600 mL of methanol.
-
Cool the mixture in an ice bath and mechanically stir.
-
Slowly add 131 mL of thionyl chloride dropwise while maintaining the temperature. Caution: This reaction releases gas; ensure a proper gas absorption device is used.
-
After the addition is complete, reflux the reaction mixture for 5-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Wash the resulting residue with 120 mL of toluene three times.
-
Evaporate the remaining toluene under reduced pressure to obtain the product as a white solid.
Step 2: Preparation of N-Boc-L-alanine methyl ester
-
In a 2 L three-neck flask, combine 167 g of L-alanine methyl ester hydrochloride, 242 g of triethylamine, and 1 L of dichloromethane.
-
Slowly add 313 g of di-tert-butyl dicarbonate to the mixture.
-
Add an additional 200 mL of dichloromethane.
-
Stir the reaction at room temperature for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the dichloromethane layer and extract the aqueous layer twice with 500 mL of dichloromethane.
-
Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the product as a red liquid.
Step 3: Preparation of N-Boc-L-alaninol
-
To a 2 L three-neck flask, add 134 g of crushed calcium chloride, followed by 400 mL of methanol and 500 mL of tetrahydrofuran.
-
Cool the mixture in an ice bath.
-
After stirring for 30 minutes, add 92 g of sodium borohydride in batches.
-
Slowly add 224 g of N-Boc-L-alanine methyl ester (dissolved in 200 mL of tetrahydrofuran).
-
Gradually raise the temperature to 70°C and continue the reaction for 15-20 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into a large amount of ice water and filter the solid residue.
-
Wash the residue with dichloromethane three times (500 mL each).
-
Separate the organic layer and extract the aqueous layer twice with 1 L of dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain N-Boc-L-alaninol as a white solid.
Method B: Synthesis via Lithium Aluminum Hydride (LAH) Reduction
This method involves the direct reduction of the amino acid to the amino alcohol, which would then require a subsequent Boc protection step. The following is a general procedure adapted for L-alanine based on a protocol for L-valine.[3] Caution: LAH is a highly reactive and flammable reagent. All manipulations should be carried out in a fume hood and under an inert atmosphere (e.g., nitrogen).
Step 1: Reduction of L-Alanine to this compound
-
Oven-dry a 3 L three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Flush the flask with nitrogen and charge it with a suspension of lithium aluminum hydride (approximately 1.26 mol for 0.85 mol of amino acid) in 1200 mL of anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 10°C using an ice bath.
-
Add L-alanine (1.0 equivalent) in portions over 30 minutes. Caution: Hydrogen gas will evolve vigorously.
-
After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 16 hours.
-
Cool the reaction mixture to 10°C in an ice bath and dilute with 1000 mL of diethyl ether.
-
Quench the reaction by the slow, dropwise addition of water (e.g., 47 mL), followed by 15% aqueous sodium hydroxide (e.g., 47 mL), and then more water (e.g., 141 mL).
-
Stir the resulting white precipitate for 30 minutes and then filter.
-
Wash the filter cake with diethyl ether (3 x 150 mL).
-
Combine the organic filtrates, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Step 2: Boc Protection of this compound
A general procedure for the Boc protection of a primary amine would be followed.
-
Dissolve this compound in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium hydroxide.
-
Add di-tert-butyl dicarbonate (Boc)₂O (typically 1.1 to 1.2 equivalents) portion-wise or dissolved in the reaction solvent.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Perform an aqueous workup to remove excess reagents and byproducts.
-
Extract the product into an organic solvent, dry, and concentrate to yield N-Boc-L-alaninol.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of N-Boc-L-alaninol.
Caption: Workflow for the three-step synthesis of N-Boc-L-alaninol.
Caption: Workflow for N-Boc-L-alaninol synthesis via LAH reduction.
References
Application Notes: L-Alaninol in Peptide Synthesis and C-Terminal Modification
Introduction
L-Alaninol, the chiral amino alcohol derived from L-alanine, serves as a versatile and crucial building block in synthetic organic chemistry, particularly in the field of peptide science.[1][2] Its primary application lies in the C-terminal modification of peptides, where the terminal carboxylic acid is replaced by a primary alcohol. This modification is of significant interest to researchers and drug development professionals as it can dramatically alter the peptide's physicochemical properties, such as solubility, membrane permeability, and resistance to enzymatic degradation by carboxypeptidases. Furthermore, the terminal hydroxyl group provides a reactive handle for further functionalization, including esterification, oxidation, or conjugation to other molecules, thereby expanding the landscape of accessible peptide analogs and peptidomimetics.[3]
Key Applications
-
Enhanced Biological Stability: The replacement of the C-terminal carboxylate with an alcohol functionality removes a key recognition site for carboxypeptidases, thereby increasing the peptide's in vivo half-life.
-
Improved Pharmacokinetic Profile: The modification can influence the peptide's polarity and hydrogen bonding capacity, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Peptidomimetic and Drug Development: this compound is used to create peptide analogs with novel structural and functional properties.[4] These modified peptides are instrumental in drug discovery for developing therapeutics with enhanced efficacy and stability.[2]
-
Probing Structure-Activity Relationships (SAR): By systematically replacing the C-terminus with this compound, researchers can investigate the role of the terminal carboxyl group in receptor binding and biological activity.
-
Chiral Auxiliary: In broader organic synthesis, this compound and its derivatives can act as chiral auxiliaries, guiding reactions to produce specific stereoisomers, which is essential for developing enantiomerically pure compounds.[1]
Chemical Properties and Handling
This compound is typically incorporated into peptides using solid-phase peptide synthesis (SPPS). For efficient and specific coupling, its amino group is commonly protected, with the tert-butoxycarbonyl (Boc) group being a frequent choice (N-Boc-L-Alaninol).[3] This protection prevents unwanted side reactions at the amino terminus during peptide chain elongation.[3] The Boc group is stable under various coupling conditions and can be easily removed with mild acids like trifluoroacetic acid (TFA).[3]
Quantitative Data Summary
The quality of reagents and the outcomes of the synthesis are critical for successful research. The following tables summarize typical specifications for the key reagent and expected results from the synthesis and purification process.
Table 1: Typical Reagent Specifications
| Parameter | Specification | Source |
|---|---|---|
| Reagent | N-Boc-L-Alaninol | [3] |
| CAS Number | 79069-13-9 | [3] |
| Purity | ≥98% | [3] |
| Stereochemical Integrity | (S)-configuration |[3] |
Table 2: Typical Peptide Synthesis and Purification Outcomes
| Parameter | Specification | Use Case / Rationale |
|---|---|---|
| Crude Peptide Purity | >50% or >70% | Suitable for high-throughput screening of lead compounds.[5] |
| Standard Purified Purity | 80-95% | Standard purity for most research applications.[6] |
| High Purified Purity | >95-98% | Required for NMR studies, X-ray crystallography, and clinical applications.[6] |
| Typical Net Peptide Content | 70-90% | Represents the actual amount of peptide in the lyophilized product, accounting for water and counterions.[6] |
| Expected Crude Yield (SPPS) | 20-45% | Actual yields are sequence-dependent and can be lower than theoretical calculations.[7] |
Experimental Protocols and Workflows
The incorporation of this compound at the C-terminus of a peptide is most efficiently achieved through solid-phase peptide synthesis (SPPS). The following protocol outlines a standard Fmoc/tBu-based strategy.
Workflow for C-Terminal Modification of Peptides with this compound
The diagram below illustrates the overall workflow for synthesizing a peptide with a C-terminal this compound modification using SPPS.
Protocol 1: Solid-Phase Synthesis of a C-Terminal this compound Peptide
This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin, followed by the coupling of Boc-L-Alaninol.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-protected amino acids
-
Boc-L-Alaninol
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[8]
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place the Rink Amide resin in a reaction vessel and swell in DMF for 1 hour.
-
Wash the resin with DMF (3 times).
-
-
First Amino Acid Coupling:
-
Perform standard Fmoc deprotection on the Rink Amide linker by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash thoroughly with DMF (5 times) and DCM (3 times).
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) using HBTU/DIPEA in DMF for 2 hours.
-
-
Peptide Chain Elongation (SPPS Cycle):
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5 times).
-
Coupling: Add the next Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat this cycle until the desired peptide sequence, excluding the C-terminal residue, is assembled.[9]
-
-
This compound Coupling:
-
After the final Fmoc deprotection of the peptide chain, wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate Boc-L-Alaninol (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated Boc-L-Alaninol solution to the resin.
-
Allow the coupling reaction to proceed for 4-6 hours, or overnight, to ensure completion.
-
Wash the resin with DMF (5 times) and DCM (5 times), then dry under vacuum.
-
-
Cleavage and Global Deprotection:
-
Treat the dried resin with the cleavage cocktail (TFA/H2O/TIS) for 2-3 hours at room temperature.[10] This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the Boc group on the this compound.[10]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[8]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Purification and Analysis
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).[10]
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[6]
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[10]
-
Collect fractions corresponding to the major peak, identified by UV absorbance at 215-220 nm.[6]
-
Combine the pure fractions and lyophilize to obtain the final peptide product as a white, fluffy powder.
Analysis:
-
Purity Check: Assess the purity of the final product using analytical RP-HPLC.[5]
-
Identity Confirmation: Confirm the molecular weight of the synthesized peptide-alcohol using Mass Spectrometry (e.g., MALDI-TOF or LC-MS) to ensure successful incorporation of this compound.[6]
Logical Diagram of this compound Incorporation
This diagram outlines the chemical logic behind protecting this compound and coupling it to a resin-bound peptide.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. The Versatile Role of this compound in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Structural and Functional Characterization of a Multifunctional Alanine-Rich Peptide Analogue from Pleuronectes americanus | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Purification of L-Alaninol from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of L-Alaninol from reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Extraction | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of the starting material. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to break the emulsion.[1] | |
| This compound remaining in the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[2] | |
| Product is an Oil/Does Not Solidify | Presence of residual solvent. | Ensure complete removal of the extraction solvent under reduced pressure. |
| Impurities lowering the melting point. | Purify the product further using vacuum distillation or crystallization. | |
| Low Purity by HPLC/NMR | Incomplete removal of starting materials or reagents. | Optimize the work-up procedure, including quenching of excess reagents and thorough washing of the organic extracts. |
| Co-distillation of impurities. | Use fractional distillation for closer boiling point impurities. | |
| Degradation of the product. | Avoid excessive heat during distillation. This compound has a boiling point of 72-73°C at 11 mm Hg.[3] | |
| Inconsistent Results | Variability in reagent quality. | Use high-purity starting materials and reagents. |
| Fluctuations in reaction temperature. | Maintain a consistent reaction temperature, as temperature can influence the rate of side reactions. The reduction of L-alanine esters is typically performed at 10-40°C.[4] |
Frequently Asked Questions (FAQs)
???+ question "What are the most common methods for purifying this compound?"
???+ question "What are the typical impurities I might encounter in my this compound sample?"
???+ question "How can I assess the purity of my this compound sample?"
???+ question "My this compound has a slight color. How can I decolorize it?"
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of this compound synthesized via the reduction of an L-alanine ester with sodium borohydride.[2][5]
-
Quenching and Extraction:
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Carefully add acetone to decompose any excess sodium borohydride.
-
Add ethyl acetate to the mixture and filter to remove the precipitated inorganic salts.
-
Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.
-
-
Vacuum Distillation:
-
Transfer the resulting crude this compound to a distillation flask.
-
Perform vacuum distillation to purify the this compound. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 72-73°C at 11 mm Hg).[3]
-
Protocol 2: Purification by Crystallization as a Hydrochloride Salt
This protocol is suitable for obtaining high-purity this compound.[6]
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude this compound in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., in ethanol or water) until the pH is acidic.
-
-
Crystallization:
-
Allow the solution to stand at a low temperature (e.g., 4°C) to induce crystallization of this compound hydrochloride.
-
Collect the crystals by filtration.
-
-
Recrystallization (Optional):
-
For even higher purity, the collected crystals can be recrystallized from a suitable solvent system.
-
-
Liberation of Free this compound:
-
Dissolve the this compound hydrochloride salt in water.
-
Cool the solution and add a base (e.g., aqueous NaOH) until the pH is strongly basic (pH > 12).[6]
-
Extract the liberated this compound with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, remove the solvent, and further purify by vacuum distillation if necessary.
-
Data Presentation
| Purification Method | Reported Yield | Reported Purity | Reference |
| Vacuum Distillation | 50.0% - 68.0% | >99% (GC) | [3][5] |
| Crystallization (as salt) | - | >99% (ee) | [6] |
Yields are highly dependent on the specific reaction conditions and the scale of the synthesis.
Visualizations
Caption: Workflow for this compound Purification by Distillation.
Caption: Troubleshooting Logic for Low Purity of this compound.
References
- 1. Sodium chloride - Wikipedia [en.wikipedia.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. JPH06199747A - Production of this compound - Google Patents [patents.google.com]
- 5. This compound | 2749-11-3 | Benchchem [benchchem.com]
- 6. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (this compound) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
Common impurities in commercial L-Alaninol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and analyzing commercial L-Alaninol, with a focus on common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically of high purity (often ≥98%). However, several types of impurities can be present, arising from the synthesis process, storage, or degradation. The most common impurities include:
-
Chiral Impurities: The most significant chiral impurity is the D-enantiomer, D-Alaninol.
-
Starting Materials: Unreacted L-alanine, the primary precursor for this compound synthesis, may be present.[1][2][3]
-
Synthesis Intermediates: If the synthesis involves the reduction of L-alanine esters, residual amounts of these esters (e.g., L-alanine methyl ester or L-alanine ethyl ester) can remain.[1]
-
Residual Solvents: Solvents used during the synthesis and purification processes, such as ethanol, methanol, or ethyl acetate, can be present in trace amounts.
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere.
-
Degradation Products: Although generally stable, this compound can degrade in the presence of strong oxidizing agents and acids.[4]
Q2: What are the typical purity levels and impurity concentrations in commercial this compound?
A2: The purity of commercial this compound is generally high. Below is a table summarizing typical specifications for impurities. Note that these values can vary between suppliers and batches. Always refer to the Certificate of Analysis (CoA) for lot-specific data.[5][6][7][8]
| Impurity Category | Specific Impurity | Typical Specification Limit |
| Purity | This compound Assay (GC) | ≥ 98.0% |
| Chiral Purity (GC) | ≥ 99.0% ee | |
| Chiral Impurity | D-Alaninol | ≤ 1.0% |
| Starting Material | L-Alanine | ≤ 0.5% |
| Intermediates | L-alanine esters | Not typically specified |
| Residual Solvents | Ethanol, Methanol, etc. | Varies by solvent (ICH Q3C) |
| Water Content | Water (Karl Fischer) | ≤ 0.5% |
Q3: How can I determine the enantiomeric purity of my this compound sample?
A3: The most common method for determining the enantiomeric purity (the amount of D-Alaninol in your this compound) is through chiral Gas Chromatography (GC).[5] This technique uses a special column with a chiral stationary phase that can separate the L- and D-enantiomers. The separated enantiomers are then detected, typically by a Flame Ionization Detector (FID), allowing for their quantification.
Q4: My experiment is sensitive to water. How can I ensure my this compound is dry?
A4: this compound is hygroscopic, meaning it readily absorbs moisture from the air. To minimize water content, it is crucial to store this compound in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Before use in a moisture-sensitive reaction, it is recommended to dry the this compound, for example, by vacuum distillation. The water content can be accurately measured using Karl Fischer titration.
Troubleshooting Guides
Problem 1: I observe an unexpected peak in the GC/HPLC chromatogram of my this compound.
-
Possible Cause 1: Contamination. The unexpected peak could be from a contaminated syringe, vial, or solvent.
-
Solution: Run a blank injection (solvent only) to check for system contamination. Use clean glassware and high-purity solvents for sample preparation.
-
-
Possible Cause 2: Presence of a known impurity. The peak could correspond to one of the common impurities like L-alanine or its esters.
-
Solution: If you have standards for the expected impurities, run them under the same chromatographic conditions to compare retention times.
-
-
Possible Cause 3: Degradation. If the sample has been stored improperly or for an extended period, degradation may have occurred.
-
Solution: Analyze a fresh, properly stored sample of this compound to see if the peak is still present. Consider performing a forced degradation study to identify potential degradation products.
-
Problem 2: The purity of my this compound is lower than specified after purification by distillation.
-
Possible Cause 1: Inefficient separation. The distillation conditions (temperature, pressure) may not be optimal for separating this compound from impurities with close boiling points.
-
Solution: Optimize the distillation parameters. Using a fractionating column can improve separation efficiency. Ensure your vacuum system is free of leaks to maintain a stable, low pressure.
-
-
Possible Cause 2: Thermal degradation. this compound can degrade at high temperatures.
-
Solution: Use vacuum distillation to lower the boiling point of this compound and minimize thermal stress. Ensure the heating mantle temperature is not excessively high.
-
-
Possible Cause 3: Water contamination. If the system is not properly dried, water can co-distill with the this compound.
-
Solution: Thoroughly dry all glassware before use. Perform the distillation under an inert atmosphere to prevent moisture from entering the system.
-
Experimental Protocols
Protocol 1: Determination of Chiral Purity by Gas Chromatography (GC-FID)
This method is for the quantification of D-Alaninol in this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with anhydrous ethanol.
2. GC-FID Conditions:
- Column: Chiral GC column (e.g., Chirasil-Val, 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Detector Temperature (FID): 280°C.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: 5°C/min to 180°C.
- Hold at 180°C for 5 minutes.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
3. Data Analysis:
- Identify the peaks for this compound and D-Alaninol based on the retention times of standard injections.
- Calculate the percentage of D-Alaninol using the peak areas: % D-Alaninol = (Area of D-Alaninol Peak / (Area of this compound Peak + Area of D-Alaninol Peak)) x 100
Protocol 2: Analysis of L-alanine Impurity by HPLC with UV Detection
Since this compound and L-alanine lack a strong UV chromophore, pre-column derivatization is necessary for sensitive UV detection.
1. Derivatization Reagent: o-Phthalaldehyde (OPA) reagent. Prepare fresh daily.
2. Sample and Standard Preparation:
- Standard Solution: Prepare a stock solution of L-alanine in 0.1 M HCl. Create a series of dilutions to generate a calibration curve.
- Sample Solution: Accurately weigh about 25 mg of this compound into a 25 mL volumetric flask and dissolve in 0.1 M HCl.
3. Derivatization Procedure:
- In an autosampler vial, mix 100 µL of the sample or standard solution with 400 µL of the OPA derivatizing reagent.
- Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.
4. HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
- Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
- Gradient:
- 0-15 min: 10% to 60% B.
- 15-20 min: 60% to 10% B.
- 20-25 min: 10% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 338 nm.
- Injection Volume: 20 µL.
5. Data Analysis:
- Quantify the amount of L-alanine in the this compound sample using the calibration curve generated from the L-alanine standards.
Protocol 3: Determination of Residual Solvents by Headspace GC-MS
This method is based on USP <467> for the analysis of residual solvents.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
- Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or water, depending on the solvents being analyzed).
- Seal the vial immediately.
2. Headspace GC-MS Conditions:
- GC Column: G43 phase (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.
- Carrier Gas: Helium.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 5 minutes.
- Ramp: 10°C/min to 240°C.
- Hold at 240°C for 5 minutes.
- Headspace Sampler Parameters:
- Vial Equilibration Temperature: 80°C.
- Vial Equilibration Time: 30 minutes.
- Loop Temperature: 90°C.
- Transfer Line Temperature: 100°C.
- Mass Spectrometer: Scan mode (e.g., m/z 35-300).
3. Data Analysis:
- Identify and quantify residual solvents by comparing the retention times and mass spectra to those of known standards.
Visualizations
Caption: Workflow for the analysis of common impurities in this compound.
Caption: Decision tree for troubleshooting unexpected peaks.
References
- 1. This compound | 2749-11-3 | Benchchem [benchchem.com]
- 2. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (this compound) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.leyan.com [file.leyan.com]
- 8. peptide.com [peptide.com]
L-Alaninol Synthesis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of L-Alaninol. The information focuses on identifying and mitigating common side reactions to improve yield and purity.
Troubleshooting Guide: Side Reactions in this compound Synthesis
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of L-Alanine esters (e.g., L-Alanine ethyl ester hydrochloride) with sodium borohydride (NaBH₄).
| Observation/Issue | Potential Cause(s) | Suggested Action(s) | Expected Outcome |
| Low Yield of this compound | 1. Hydrolysis of the Ester Starting Material: Neutralizing the L-Alanine ester hydrochloride to the free base before reduction can lead to significant hydrolysis back to L-Alanine. NaBH₄ is not effective at reducing the carboxylic acid of L-Alanine under standard conditions.[1] 2. Incomplete Reaction: Insufficient NaBH₄, low reaction temperature, or short reaction time. 3. Reagent Decomposition: NaBH₄ reacts with protic solvents (e.g., ethanol, water), reducing its availability for the primary reaction.[2][3] | 1. Direct Reduction of the Salt: Perform the reduction directly on the inorganic acid salt (e.g., hydrochloride) of the L-Alanine ester without prior neutralization.[1] 2. Optimize Reaction Conditions: Increase the molar excess of NaBH₄ (typically 3-5 equivalents). Ensure the reaction temperature is maintained within the optimal range (e.g., 15-25°C).[1] Extend the reaction time and monitor for completion using TLC or GC. 3. Control Addition and Temperature: Add the solution of the L-Alanine ester salt dropwise to the aqueous NaBH₄ solution to minimize premature decomposition of the reducing agent.[1] | Improved yield of this compound by minimizing the formation of L-Alanine and ensuring the reaction proceeds to completion. |
| Presence of Unreacted L-Alanine Ester in Product | 1. Incomplete Reduction: Insufficient reducing agent or non-optimal reaction conditions (temperature, time). 2. Poor Mixing: Inadequate agitation in a heterogeneous reaction mixture. | 1. Increase NaBH₄ Stoichiometry: Use a larger excess of sodium borohydride. 2. Monitor Reaction: Track the disappearance of the starting material via TLC or GC-MS. 3. Ensure Efficient Stirring: Use appropriate stirring equipment to maintain a homogenous reaction mixture. | Complete conversion of the starting ester to this compound. |
| Significant Amount of L-Alanine Detected in Product Mixture | Hydrolysis of the Ester: This is the primary side reaction, often caused by premature neutralization of the ester salt or presence of excess water at elevated temperatures.[1] | Avoid Neutralization Step: Directly reduce the L-Alanine ester hydrochloride. Ensure the reaction temperature does not exceed the recommended range (e.g., above 40°C), as higher temperatures can accelerate hydrolysis.[1] | Minimized formation of L-Alanine as a byproduct. |
| Product is Contaminated with Boron Salts | Incomplete Quenching and Workup: Inadequate decomposition of borate esters formed during the reaction and workup. | Proper Quenching: After the reaction is complete, carefully quench the excess NaBH₄ and borate complexes with a suitable reagent like acetone or by careful addition of acid.[4] Aqueous Workup: Perform a thorough aqueous workup and extraction to remove water-soluble boron salts. | A cleaner final product with reduced inorganic impurities. |
| Potential Racemization of the Product | Harsh Reaction Conditions: Although less common with NaBH₄, extreme pH or high temperatures can potentially lead to some degree of racemization. | Maintain Mild Conditions: Adhere to recommended temperature ranges (15-25°C) and avoid strongly basic or acidic conditions during workup where possible.[1] | Preservation of the stereochemical integrity of the this compound. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low when I neutralize my L-Alanine ethyl ester hydrochloride before reduction with NaBH₄?
A1: Neutralizing the L-Alanine ester hydrochloride with a base before reduction is a common pitfall. The resulting free ester is susceptible to hydrolysis, especially in aqueous or alcoholic solvents, which converts it back to L-Alanine. Sodium borohydride is generally ineffective at reducing the carboxylic acid group of L-Alanine under these conditions. The recommended procedure is to directly reduce the inorganic acid salt of the L-Alanine ester.[1]
Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) to avoid some of these issues?
A2: Yes, LiAlH₄ is a more powerful reducing agent and can reduce both esters and carboxylic acids.[5][6] However, it is much more reactive and pyrophoric, requiring strictly anhydrous conditions and careful handling. While it can reduce any L-Alanine formed from hydrolysis, its lack of selectivity and hazardous nature often make NaBH₄ a more practical choice for this specific transformation.
Q3: What are the primary byproducts I should expect in the NaBH₄ reduction of L-Alanine esters?
A3: The most common organic byproduct is L-Alanine, resulting from the hydrolysis of the ester.[1] You will also have unreacted starting material (the L-Alanine ester) if the reaction is incomplete. The inorganic byproducts are primarily borate salts, which are typically removed during the aqueous workup.[3]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting L-Alanine ester. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and is an excellent tool for identifying the final product and any volatile impurities.[7][8]
Q5: Is there a risk of reducing the amine group in L-Alanine or its ester?
A5: The amine group is generally stable under the conditions of sodium borohydride reduction. NaBH₄ is not a strong enough reducing agent to reduce an amine.
Experimental Protocol: Synthesis of this compound via Reduction of L-Alanine Ethyl Ester Hydrochloride
This protocol is a representative method for the synthesis of this compound.
Materials:
-
L-Alanine ethyl ester hydrochloride
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
-
Acetone
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of NaBH₄ Solution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve a 3.0 to 5.0 molar excess of sodium borohydride in cold water (or a water/ethanol mixture). Cool the solution in an ice bath to 15-25°C.[1]
-
Preparation of Ester Solution: Dissolve one equivalent of L-Alanine ethyl ester hydrochloride in ethanol.
-
Reaction: Add the L-Alanine ethyl ester hydrochloride solution dropwise to the stirred NaBH₄ solution over several hours, maintaining the temperature between 15-25°C.[1][4]
-
Aging: After the addition is complete, allow the reaction to stir at room temperature for an additional period to ensure completion. Monitor the reaction by TLC.[4]
-
Quenching: Carefully decompose the excess NaBH₄ by the slow addition of acetone.[4]
-
Extraction: Add ethyl acetate to the reaction mixture and filter to remove the precipitated inorganic salts. Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.[4]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to light yellow liquid.
Visualization of Reaction Pathways
The following diagram illustrates the main synthetic route to this compound from L-Alanine ethyl ester and highlights the major side reaction.
Caption: Synthesis of this compound and a key side reaction.
References
- 1. JPH06199747A - Production of this compound - Google Patents [patents.google.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (this compound) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Optimizing reaction conditions for L-Alaninol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-Alaninol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for this compound synthesis involve the reduction of L-alanine or its derivatives. The primary routes include:
-
Reduction of L-Alanine Esters with Sodium Borohydride (NaBH₄): A widely used method known for good yields and reproducibility.[1][2]
-
Catalytic Hydrogenation of L-Alanine: This method employs catalysts like Ruthenium on carbon (Ru/C) or Platinum-Rhenium oxide on carbon (Pt-ReOx/C) and can achieve high yields and excellent enantiomeric purity.[2]
-
Reduction of L-Alanine with Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent capable of directly reducing the carboxylic acid of L-alanine.[3]
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Biocatalytic Methods: An environmentally friendly alternative utilizing enzymes like L-alanine reductase from microorganisms to convert L-alanine to this compound.[2]
Q2: What is the expected yield for this compound synthesis?
A2: The yield of this compound is highly dependent on the chosen synthesis method and the optimization of reaction conditions.
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NaBH₄ Reduction of L-Alanine Esters: Yields can range from 50% to over 80% under optimized conditions.[2]
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Catalytic Hydrogenation: With optimized catalysts and conditions, yields can be as high as 99% with an enantiomeric excess (ee) greater than 99%.[2]
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LiAlH₄ Reduction of L-Alanine: Reported yields are around 77%.[3]
Q3: How can I purify the final this compound product?
A3: Purification of this compound typically involves the following steps after quenching the reaction:
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Extraction: The product is usually extracted from the aqueous reaction mixture using an organic solvent.
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Distillation: The extracted product is then purified by vacuum distillation to remove the solvent and any volatile impurities.[3]
Q4: Are there any specific safety precautions I should take during this compound synthesis?
A4: Yes, safety is paramount, especially when working with powerful reducing agents.
-
Lithium Aluminium Hydride (LiAlH₄): This reagent is highly flammable and reacts violently with water. All reactions must be conducted under an inert atmosphere (e.g., argon) in anhydrous solvents. The work-up procedure requires careful, slow addition of water or a quenching solution at low temperatures to manage the exothermic reaction and hydrogen gas evolution.[3][4]
-
Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ is still a flammable solid and reacts with acidic solutions to produce flammable hydrogen gas. Care should be taken to control the reaction temperature and to handle the reagent in a well-ventilated area.
Troubleshooting Guide
Problem 1: Low or No Yield
| Potential Cause | Recommended Solution |
| (For NaBH₄ Reduction) Hydrolysis of the L-alanine ester starting material. | Crucially, do not neutralize the inorganic acid salt of the L-alanine ester with a base before the reduction. Doing so can lead to significant hydrolysis of the ester, rendering it irreducible and drastically lowering the yield. The reduction should be performed directly on the ester salt.[1] |
| (For NaBH₄ Reduction) Insufficient amount of NaBH₄. | Use a large excess of NaBH₄, typically 3.0 to 5.0 equivalents, to ensure complete reduction and to compensate for any reaction with the solvent.[1] |
| (For Catalytic Hydrogenation) Incorrect pH of the reaction mixture. | Maintain an acidic medium (pH < 3.5). In this pH range, the carboxyl group of L-alanine is protonated and active for hydrogenation. At higher pH, the formation of the zwitterion deactivates the carboxylate group.[2] |
| (General) Poor quality or expired reagents. | Ensure that all reagents, especially the reducing agents and anhydrous solvents, are fresh and of high purity. |
| (General) Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, depending on the method's stability parameters. |
Problem 2: Product is Impure or Contaminated with Side-Products
| Potential Cause | Recommended Solution |
| (For Catalytic Hydrogenation) Over-reduction of this compound. | The primary byproduct can be isopropylamine. To minimize its formation, use milder reaction conditions, such as lower temperatures (around 75°C), and avoid prolonged reaction times after the starting material has been consumed.[5] |
| (For NaBH₄ Reduction) Presence of unreacted starting material. | Ensure a sufficient excess of NaBH₄ is used and that the reaction is allowed to proceed to completion. Improve purification by careful extraction and fractional distillation. |
| (General) Inefficient purification. | Optimize the vacuum distillation process. Ensure the vacuum is sufficiently high and the temperature gradient is appropriate to separate this compound from impurities. Recrystallization of the product or its salt may also be an option. |
Data on Reaction Conditions
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | NaBH₄ Reduction of L-Alanine Ester | Catalytic Hydrogenation of L-Alanine | LiAlH₄ Reduction of L-Alanine |
| Starting Material | L-Alanine alkyl ester hydrochloride or other inorganic acid salt | L-Alanine | L-Alanine |
| Reducing Agent/Catalyst | Sodium Borohydride (NaBH₄) | 5% Ru/C or Pt-ReOx/C | Lithium Aluminium Hydride (LiAlH₄) |
| Solvent | Ethanol/Water mixture[1] | Water | Anhydrous THF[3] |
| Temperature | 15-25°C[1] | 75-110°C | Reflux |
| Pressure | Atmospheric | High pressure (e.g., 8 MPa H₂)[5] | Atmospheric (under inert gas) |
| Key Condition | Direct reduction of the ester salt[1] | Acidic pH (< 3.5)[2] | Anhydrous conditions[3] |
| Reported Yield | 50-80+%[2] | up to 99%[2] | ~77%[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via NaBH₄ Reduction of L-Alanine Ethyl Ester Hydrochloride
-
Preparation of Reducing Agent: In a reaction vessel, dissolve 3.0 molar equivalents of sodium borohydride in cold water.
-
Preparation of Starting Material: In a separate flask, dissolve 1.0 molar equivalent of L-alanine ethyl ester hydrochloride in ethanol.
-
Reaction: Slowly add the L-alanine ethyl ester solution dropwise to the sodium borohydride solution while maintaining the temperature between 15-25°C. The addition should be carried out over several hours.
-
Aging: After the addition is complete, allow the mixture to stir at room temperature to ensure the reaction goes to completion.
-
Work-up:
-
Carefully quench any excess NaBH₄ by the slow addition of acetone.
-
Add an extraction solvent, such as ethyl acetate, to the mixture.
-
Filter the mixture to remove the precipitated inorganic salts.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer again with the organic solvent to maximize product recovery.
-
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
-
Reactor Setup: In a high-pressure stainless steel autoclave, add the catalyst (e.g., 5% Ru/C), L-alanine, and an acidic aqueous solution (e.g., phosphoric acid in water to achieve a pH < 3.5).
-
Reaction: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 8 MPa). Heat the mixture to the reaction temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by measuring hydrogen uptake.
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
-
Purification: The aqueous solution containing this compound can be further purified by distillation or other chromatographic methods.
Visualizations
References
L-Alaninol stability under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Alaninol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a stable compound under normal ambient and anticipated storage and handling conditions of temperature and pressure. However, it is known to be sensitive to air and hygroscopic. For optimal stability, it should be stored in a tightly sealed container in a cool, dry place.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be kept in a dark place under an inert atmosphere at temperatures between 2-8°C.
Q3: What are the known incompatibilities of this compound?
A3: this compound can react violently with strong oxidizing agents. It is also incompatible with acids. Contact with these substances should be avoided to prevent vigorous reactions and potential decomposition.
Q4: Is this compound stable at elevated temperatures?
Q5: How does pH affect the stability of this compound?
A5: As an amino alcohol, the stability of this compound can be influenced by pH. It is incompatible with acids. In acidic solutions, the amino group will be protonated, which can affect its reactivity and stability. Strong basic conditions should also be considered carefully, as with any amino alcohol.
Q6: Is this compound susceptible to oxidation?
A6: Yes, this compound can react violently with strong oxidizing agents. Care should be taken to avoid contact with such reagents.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of desired product | Degradation of this compound | - Check for incompatible reagents: Ensure no strong oxidizing agents or strong acids are present in the reaction mixture. - Control temperature: Avoid excessive heating. If the reaction requires elevated temperatures, monitor for signs of decomposition (e.g., color change). - Maintain an inert atmosphere: this compound is sensitive to air and moisture. Conduct reactions under nitrogen or argon. |
| Formation of unexpected byproducts | Side reactions of this compound | - Protect functional groups: The amino and hydroxyl groups of this compound are reactive. Consider using appropriate protecting groups if they might interfere with the desired transformation. - Analyze byproducts: Use techniques like GC-MS or LC-MS to identify byproducts, which can provide clues about the degradation pathway. The thermal degradation of the related compound L-alanine is known to produce 3,6-dimethylpiperazine-2,5-dione. |
| Difficulty in isolating the product | This compound properties | - Aqueous work-up: this compound is soluble in water. During extractions, ensure the pH is adjusted to a neutral or slightly basic range to minimize its solubility in the aqueous layer. Avoid strong acids. - Solvent removal: this compound has a relatively high boiling point. Use vacuum distillation or a rotary evaporator at a moderate temperature to remove solvents. |
| Inconsistent reaction outcomes | Purity of this compound | - Verify purity: Use a fresh bottle or re-purify stored this compound if it has been exposed to air or moisture. Purity can be checked by techniques like GC or titration. - Proper storage: Ensure this compound is stored at the recommended 2-8°C under an inert atmosphere. |
Experimental Protocols
Below are summarized experimental protocols for the synthesis of this compound, which also provide insight into conditions under which it is stable.
Protocol 1: Reduction of L-Alanine Ethyl Ester Hydrochloride with Sodium Borohydride
This method describes the synthesis of this compound by the reduction of an L-alanine ester salt.
Workflow Diagram:
Detailed Steps:
-
Preparation of Sodium Borohydride Solution: Dissolve sodium borohydride in cold water.
-
Preparation of L-Alanine Ester Solution: Dissolve L-alanine ethyl ester hydrochloride in ethanol.
-
Reaction: Slowly add the L-alanine ester solution dropwise to the sodium borohydride solution at a controlled temperature of around 20°C over a period of 5 hours.
-
Aging: Allow the reaction mixture to age at a temperature between 20-28°C to ensure the reaction goes to completion.
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Quenching: Carefully add acetone to the reaction mixture to decompose any excess sodium borohydride.
-
Extraction and Filtration: Add ethyl acetate to the mixture and filter to remove the precipitated inorganic salts.
-
Work-up: Separate the aqueous and organic layers. Extract the aqueous layer again with ethyl acetate. Combine all the organic layers.
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Isolation: Dry the combined organic layers and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.
Quantitative Data Summary
The following table summarizes key stability and reactivity data for this compound.
| Parameter | Value / Condition | Notes | Reference |
| Recommended Storage Temperature | 2-8°C | For long-term stability. | |
| Incompatible Materials | Strong oxidizing agents, Acids | Can lead to violent reactions or decomposition. | |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | Formed under fire conditions. | |
| Stability in Air | Sensitive | Prone to degradation on exposure to air. | |
| Hygroscopicity | Hygroscopic | Absorbs moisture from the air. | |
| pH Stability | Incompatible with strong acids | Protonation of the amino group can occur. |
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with L-Alaninol and related reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are through the chemical reduction of L-alanine esters or via biocatalytic processes.
-
Chemical Reduction: A widely used and efficient method involves the direct reduction of inorganic acid salts of L-alanine esters (such as hydrochloride or p-toluenesulfonate salts) using sodium borohydride (NaBH₄) in a suitable solvent like ethanol or water.[1][2] This method is known for its high yields and good reproducibility.[2] Another chemical approach is the catalytic hydrogenation of L-alanine esters, although this may require a significant amount of catalyst.[3]
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Biocatalytic Synthesis: Certain microorganisms, like Mycobacterium avium, contain enzymes such as L-alanine reductase that can convert L-alanine to this compound, especially in the presence of ATP and NADH.[4] Metabolic engineering of microorganisms is also a strategy being explored for large-scale production.[1][5]
Q2: My this compound synthesis yield is significantly lower than expected. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors throughout the experimental process. Here are some common areas to investigate:
-
Improper Reaction Conditions:
-
Incorrect Reagent Stoichiometry: An insufficient amount of the reducing agent, such as sodium borohydride (NaBH₄), is a common reason for incomplete reaction and low yields. An excess of NaBH₄ is typically required.[2]
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Suboptimal Temperature: The reaction temperature plays a crucial role. For NaBH₄ reductions, temperatures between 15-25°C are often optimal.[1][4] Higher temperatures can lead to side reactions, while lower temperatures may slow down the reaction rate.
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pH of the Reaction Mixture: In catalytic hydrogenations, maintaining an acidic pH (<3.5) can be important to keep L-alanine in an active state for the reaction.[1]
-
-
Starting Material and Reagent Quality:
-
Purity of L-alanine Ester: Impurities in the starting L-alanine ester can interfere with the reaction.
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Quality of Reducing Agent: The activity of sodium borohydride can diminish over time, especially with improper storage. Using fresh or properly stored reagents is crucial.
-
-
Side Reactions:
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Hydrolysis of the Ester: A significant side reaction is the hydrolysis of the L-alanine ester back to L-alanine, which will not be reduced to this compound under these conditions.[2] This can be minimized by carefully controlling the reaction conditions.
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Neutralization of the Ester Salt: Neutralizing the L-alanine ester hydrochloride with a base before the reduction step has been shown to significantly decrease the yield.[2] It is often preferable to directly reduce the inorganic acid salt.[2]
-
-
Work-up and Purification Issues:
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Product Loss During Extraction: this compound is soluble in water, so inefficient extraction with organic solvents can lead to significant product loss in the aqueous layer.[4][6]
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Decomposition During Distillation: Although this compound has a relatively high boiling point, prolonged exposure to high temperatures during distillation can cause decomposition.
-
Q3: I am observing an unexpected spot on my TLC plate after the reaction. What could this side product be?
A3: The most likely side product, especially in the reduction of L-alanine esters, is unreacted L-alanine. This can occur due to the hydrolysis of the starting ester.[2] Depending on the reaction conditions and the purity of your starting materials, other impurities could also be present. It is advisable to characterize the side product using techniques like NMR or mass spectrometry to identify it definitively.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, away from direct sunlight and heat sources.[4] It is typically stored in sealed containers made of non-reactive materials like glass.[4] It is also important to avoid contact with strong oxidizing agents and acids, as they can react with this compound.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reducing agent (e.g., old NaBH₄). | Use a fresh, unopened container of the reducing agent. Ensure proper storage of reagents. |
| Incorrect reaction temperature. | Monitor the internal reaction temperature and maintain it within the optimal range (e.g., 15-25°C for NaBH₄ reductions).[1][4] | |
| Insufficient amount of reducing agent. | Use a larger excess of the reducing agent. For NaBH₄ reductions, 3.0 to 5.0 molar equivalents are recommended.[2][4] | |
| Poor quality of starting material. | Ensure the purity of the L-alanine ester using techniques like NMR or melting point analysis before starting the reaction. | |
| Formation of Significant Side Products | Hydrolysis of the starting ester to L-alanine. | Add the L-alanine ester solution dropwise to the solution of the reducing agent to maintain a constant excess of the reductant.[2] Avoid high reaction temperatures. |
| Neutralization of the L-alanine ester salt before reduction. | Directly reduce the inorganic acid salt of the L-alanine ester without prior neutralization.[2] | |
| Difficulty in Product Isolation | Product loss in the aqueous layer during work-up. | This compound has some water solubility.[4] Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery. Check the aqueous layer by TLC to ensure complete extraction.[6] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. | |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature to avoid co-distillation of the product with the solvent.[6] |
Experimental Protocols
Synthesis of this compound via Reduction of L-Alanine Ethyl Ester Hydrochloride with NaBH₄
This protocol is a generalized procedure based on common laboratory practices.
Materials:
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L-Alanine ethyl ester hydrochloride
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Sodium borohydride (NaBH₄)
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Ethanol
-
Water
-
Acetone
-
Ethyl acetate
-
Anhydrous sodium sulfate
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Hydrochloric acid (for pH adjustment if necessary)
Procedure:
-
Preparation of NaBH₄ solution: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3.0 to 5.0 molar equivalents of sodium borohydride in cold water.[2][7]
-
Preparation of L-alanine ester solution: Dissolve 1.0 molar equivalent of L-alanine ethyl ester hydrochloride in ethanol.[7]
-
Reaction: Cool the NaBH₄ solution in an ice bath to maintain a temperature between 15-25°C.[1][4] Slowly add the L-alanine ethyl ester hydrochloride solution dropwise from the addition funnel to the NaBH₄ solution over several hours.[7]
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully decompose the excess NaBH₄ by the slow addition of acetone.[7]
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Extraction: Add ethyl acetate to the reaction mixture and filter to remove the precipitated inorganic salts.[7] Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.[7]
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Drying and Concentration: Combine all the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude this compound by vacuum distillation.[7]
Data Presentation
| Parameter | Condition 1 | Condition 2 | Reported Yield | Reference |
| Starting Material | L-Alanine Ethyl Ester Hydrochloride | L-Alanine Methyl Ester Hydrochloride | ||
| Reducing Agent | NaBH₄ | NaBH₄ | ||
| Molar Ratio (NaBH₄:Ester) | ~3.0 | Not specified | 50.0% - 68.0% | [1] |
| Solvent | Ethanol/Water | Water | ||
| Temperature | 15-25°C | Room Temperature | [1][7] | |
| Notes | Direct reduction of the hydrochloride salt. |
| Starting Material | Yield | Notes | Reference |
| L-Alanine Ethyl Ester Hydrochloride (after neutralization) | 30.5% | Neutralizing the hydrochloride salt before reduction significantly lowered the yield. | [2] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for this compound synthesis via reduction.
Logical Relationship in Troubleshooting Low Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. This compound | 2749-11-3 | Benchchem [benchchem.com]
- 2. JPH06199747A - Production of this compound - Google Patents [patents.google.com]
- 3. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (this compound) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 4. The Versatile Role of this compound in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 5. Metabolic engineering of microorganisms for L-alanine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
L-Alaninol Synthesis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of L-Alaninol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for this compound synthesis involve the reduction of L-alanine or its derivatives. Key approaches include:
-
Direct Reduction of L-Alanine Esters: A widely used and efficient method involves the reduction of L-alanine esters (like ethyl or methyl esters) using sodium borohydride (NaBH₄).[1][2] This method is favored for its high yield and reproducibility.[1]
-
Catalytic Hydrogenation: L-alanine can be hydrogenated to this compound using metal catalysts, such as Ruthenium on carbon (Ru/C), which has been shown to be effective while retaining stereochemistry.[1]
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Microbial Preparation: Certain microorganisms, like Mycobacterium avium, contain L-alanine reductase which can reduce L-alanine to this compound.[1]
Q2: What is the primary cause of low yield in this compound synthesis via NaBH₄ reduction?
A2: A primary cause of low yield is the hydrolysis of the L-alanine ester starting material back to L-alanine, which is not reduced by NaBH₄ under the typical reaction conditions.[3] This side reaction is particularly problematic if the reaction conditions are not optimized.
Q3: How can I minimize the hydrolysis of the L-alanine ester?
A3: To minimize hydrolysis, it is crucial to add the L-alanine ester salt solution dropwise to a large excess of the aqueous sodium borohydride solution.[3] This ensures that the ester is immediately exposed to a high concentration of the reducing agent, favoring reduction over hydrolysis. Maintaining the recommended temperature range is also critical.
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, away from direct sunlight and heat. It is typically stored in sealed containers made of glass or other non-reactive plastics.[1] Contact with strong oxidizing agents and acids should be avoided to prevent the formation of unwanted by-products.[1]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Hydrolysis of L-alanine ester | Ensure slow, dropwise addition of the L-alanine ester solution to a large excess of the NaBH₄ solution.[3] Maintain the reaction temperature between 15-25°C.[1][3] |
| Insufficient amount of reducing agent | Use a significant molar excess of NaBH₄, typically 3.0 to 5.0 equivalents relative to the L-alanine ester.[1][3] |
| Reaction temperature too high | Higher temperatures can increase the rate of ester hydrolysis. Maintain the recommended temperature range of 15-25°C.[1][3] |
| Incomplete reaction | Allow for sufficient reaction time after the addition is complete. Aging the reaction mixture can help ensure completion.[2] |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Presence of inorganic salts (boron salts) | After quenching the excess NaBH₄ with a suitable reagent like acetone, filter the precipitated inorganic salts.[2] Thoroughly wash the filter cake with the extraction solvent (e.g., ethyl acetate) to recover any occluded product. |
| Product is water-soluble | This compound has good solubility in water.[1] Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[2] |
| Formation of a viscous oil during workup | This can be due to residual water or salts. Ensure the organic extracts are thoroughly dried over a suitable drying agent (e.g., anhydrous sodium sulfate) before solvent evaporation. |
| Product is a liquid at room temperature | This compound is a liquid with a low melting point.[1] Final purification is typically achieved by vacuum distillation.[2] |
Data Summary
Table 1: Effect of NaBH₄ Equivalents on this compound Yield
| Equivalents of NaBH₄ | Reported Yield | Observations |
| < 3.0 | Decreased | Increased formation of L-alanine by-product due to ester hydrolysis.[3] |
| 3.0 - 5.0 | High and reproducible | Optimal range for efficient reduction while minimizing side reactions.[1][3] |
| > 5.0 | No significant increase | Not economically viable due to the cost of NaBH₄.[3] |
Table 2: Influence of Reaction Temperature on this compound Synthesis
| Temperature Range | Effect |
| 10-40°C | General operating range for the reduction.[1][3] |
| 15-25°C | Preferred range for optimal yield and reproducibility, balancing reaction rate and minimizing ester hydrolysis.[1][3] |
| > 40°C | Increased rate of ester hydrolysis, leading to lower yields.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction of L-Alanine Ethyl Ester Hydrochloride
This protocol is based on a common and efficient method for this compound synthesis.[1][2][3]
Materials:
-
L-Alanine ethyl ester hydrochloride
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Deionized water
-
Acetone
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the NaBH₄ solution: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3.0 molar equivalents of sodium borohydride in cold deionized water.
-
Prepare the L-alanine ester solution: Dissolve 1.0 molar equivalent of L-alanine ethyl ester hydrochloride in ethanol.
-
Reaction: Cool the NaBH₄ solution in an ice bath. Slowly add the L-alanine ethyl ester hydrochloride solution dropwise to the stirred NaBH₄ solution over a period of several hours, maintaining the temperature between 15-25°C.
-
Aging: After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours to ensure the reaction goes to completion.
-
Quenching: Carefully add acetone to the reaction mixture to decompose the excess NaBH₄.
-
Filtration: Add ethyl acetate to the mixture and filter the precipitated inorganic salts. Wash the filter cake with additional ethyl acetate.
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Extraction: Separate the layers of the filtrate. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Evaporation: Combine all the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude this compound by vacuum distillation.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Removal of L-Alaninol as a Chiral Auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of L-alaninol as a chiral auxiliary from their synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing an this compound chiral auxiliary?
A1: The primary methods for cleaving an this compound auxiliary, which is typically attached as an oxazolidine or an amide, are acidic hydrolysis, reductive cleavage, and transesterification. The choice of method depends on the stability of the desired product and the nature of the linkage to the auxiliary.
Q2: How do I choose the best removal method for my specific compound?
A2: The selection of the cleavage method is critical and depends on the functional groups present in your molecule.
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Acidic Hydrolysis: This method is suitable for compounds that are stable to acidic conditions. It is commonly used for the cleavage of N-acyl oxazolidinones.
-
Reductive Cleavage: This is a milder alternative for acid-sensitive compounds. Reagents like lithium aluminum hydride (LiAlH4) are effective but can also reduce other functional groups like esters and carboxylic acids.
-
Transesterification: This method is useful for converting the amide linkage to an ester, which can be advantageous for purification or further reactions.
Q3: How can I monitor the progress of the auxiliary removal reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progression. 1H NMR spectroscopy can also be used to monitor the disappearance of characteristic signals of the auxiliary, such as the methine proton of the oxazolidine ring.
Q4: Is it possible to recycle the this compound auxiliary after cleavage?
A4: Yes, one of the advantages of using chiral auxiliaries is the potential for their recovery and reuse. After cleavage and work-up, the this compound can often be recovered from the aqueous layer after extraction. Purification by distillation or crystallization may be necessary before it can be reused.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of the this compound chiral auxiliary.
Issue 1: Incomplete Cleavage of the Auxiliary
| Symptom | Possible Cause | Suggested Solution |
| Starting material is still present after the recommended reaction time. | Insufficient reagent or catalyst. | Increase the equivalents of the cleaving reagent (e.g., acid, reducing agent). |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Steric hindrance around the cleavage site. | Switch to a less sterically hindered cleaving reagent or consider a different cleavage method. For example, if acidic hydrolysis is slow, reductive cleavage might be more effective. | |
| The auxiliary is part of a very stable ring system. | More forcing conditions may be required, such as using a stronger acid or a more powerful reducing agent. Prolonging the reaction time is also an option. |
Issue 2: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| The desired product is isolated in a lower-than-expected yield. | Degradation of the product under the cleavage conditions. | If using acidic or basic conditions, switch to a milder, neutral method like reductive cleavage. Lowering the reaction temperature can also minimize degradation. |
| Difficult separation of the product from the cleaved auxiliary. | Optimize the extraction and purification protocol. This compound is water-soluble, so thorough aqueous washes can help in its removal. Chromatographic separation may need to be optimized with different solvent systems. | |
| Volatility of the product. | If the product is volatile, ensure that it is not lost during solvent removal under reduced pressure. Use a rotary evaporator with care and at a suitable temperature and pressure. |
Issue 3: Epimerization or Racemization of the Product
| Symptom | Possible Cause | Suggested Solution |
| The product shows a loss of stereochemical purity (low de or ee). | The cleavage conditions are too harsh, leading to the epimerization of a stereocenter adjacent to a carbonyl group. | Use milder cleavage conditions. For example, use a weaker acid or carry out the reaction at a lower temperature. Reductive cleavage methods are often less prone to causing epimerization. |
| The presence of a basic or acidic impurity. | Ensure all reagents and solvents are pure and dry. The work-up procedure should be designed to neutralize any acidic or basic species as quickly as possible. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis of an N-Acyl Oxazolidinone
This protocol is a general guideline for the acidic cleavage of an this compound derived N-acyl oxazolidinone.
Reagents and Materials:
-
N-acyl oxazolidinone substrate
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid (e.g., 2-4 equivalents of HCl) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by carefully adding a saturated aqueous solution of NaHCO3 until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
The aqueous layer can be concentrated and purified to recover the this compound auxiliary.
Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH4)
This protocol describes the reductive removal of an this compound auxiliary from an amide derivative.
Reagents and Materials:
-
Amide substrate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH4)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (2-4 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of the amide substrate (1 equivalent) in anhydrous THF dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction carefully by the sequential dropwise addition of:
-
Water (X mL per X g of LiAlH4)
-
15% aqueous NaOH (X mL per X g of LiAlH4)
-
Water (3X mL per X g of LiAlH4)
-
-
Stir the resulting mixture vigorously until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography or distillation.
Data Presentation
The efficiency of different cleavage methods can vary significantly depending on the substrate. The following table provides a summary of typical yields and stereoselectivity for the removal of oxazolidinone auxiliaries, which are structurally related to this compound derivatives.
| Cleavage Method | Reagent | Substrate Type | Typical Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |
| Acidic Hydrolysis | HCl / H2O | N-acyl oxazolidinone | 75-90 | >95 |
| Reductive Cleavage | LiAlH4 | N-acyl oxazolidinone | 80-95 | >98 |
| Transesterification | Ti(OiPr)4 / Alcohol | N-acyl oxazolidinone | 70-85 | >95 |
Note: The data presented are typical ranges and can vary based on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow for Auxiliary Removal
Caption: General workflow for the removal of the this compound chiral auxiliary.
Decision Tree for Choosing a Cleavage Method
Caption: Decision tree for selecting an appropriate auxiliary removal method.
Preventing racemization of L-Alaninol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of L-Alaninol during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A: Racemization is the process where a chiral molecule, such as this compound, converts into an equal mixture of both of its enantiomers (L- and D-forms), resulting in a loss of optical activity. For pharmaceutical applications, typically only one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, maintaining the stereochemical integrity of this compound is critical during synthesis.
Q2: What are the primary causes of this compound racemization during a reaction?
A: The primary causes of racemization in amino alcohols like this compound are similar to those for amino acids and include:
-
Basic Conditions: Strong bases can deprotonate the α-carbon (the carbon atom to which the amino group is attached), leading to the formation of a planar enolate-like intermediate that can be protonated from either face, resulting in racemization.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1][2]
-
Certain Reagents: Some reagents, particularly certain coupling agents used in acylation reactions, can promote racemization.
-
Acidic Conditions: While less common for the α-carbon of amino alcohols, harsh acidic conditions can sometimes contribute to racemization.
Q3: How can I tell if my this compound has racemized?
A: Racemization can be detected by measuring the optical rotation of your product using a polarimeter. A decrease in the specific rotation compared to the pure this compound starting material indicates racemization. For a more accurate quantitative analysis, chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are recommended.[3]
Q4: What are protecting groups and how do they help prevent racemization?
A: Protecting groups are chemical moieties that are temporarily attached to a functional group (like the amino or hydroxyl group of this compound) to prevent it from reacting in subsequent steps. By protecting the amino group, its electronic properties are altered, which can reduce the acidity of the α-proton and thus decrease the likelihood of base-catalyzed racemization.[4][5]
Troubleshooting Guides
Issue 1: Racemization during N-Acylation or Amide Coupling
Symptoms:
-
Decreased optical rotation of the N-acylated this compound product.
-
Presence of the D-enantiomer confirmed by chiral HPLC analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Strong Base: Use of a strong, non-nucleophilic base (e.g., DBU, strong alkoxides). | Use a milder, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
| High Reaction Temperature: Running the reaction at elevated temperatures. | Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor the progress carefully. |
| Inappropriate Coupling Reagent: Using a coupling reagent known to cause racemization. | Employ coupling reagents known to suppress racemization, such as HATU, HBTU, or PyBOP, often in combination with an additive like HOBt or HOAt.[6] |
| Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, especially in the presence of a base. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Issue 2: Racemization during O-Alkylation or O-Acylation
Symptoms:
-
Loss of stereochemical purity in the O-functionalized this compound derivative.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Base-Catalyzed Epimerization: Use of a strong base to deprotonate the hydroxyl group, which may also affect the α-proton if the amino group is unprotected or inappropriately protected. | 1. Protect the Amino Group: Prior to O-functionalization, protect the amino group with a suitable protecting group (e.g., Boc, Cbz) to prevent its interference and reduce the acidity of the α-proton. 2. Use a Weaker Base: If possible, use a weaker base like potassium carbonate or cesium carbonate. |
| SN1-type Reaction at the Chiral Center (less common): Activation of the hydroxyl group leading to a carbocation intermediate. | This is less likely for a primary alcohol but can be a concern with certain activating agents. Ensure the reaction proceeds via an SN2 mechanism, which typically results in inversion of configuration if the chiral center were the reaction site, but for O-alkylation, it preserves the stereochemistry of the carbon backbone. The Mitsunobu reaction, for instance, proceeds with inversion at the hydroxyl-bearing carbon.[7][8] |
Experimental Protocols
Protocol 1: Racemization-Resistant N-Boc Protection of this compound
This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group, a common strategy to prevent racemization in subsequent reactions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.1 eq) to the solution.
-
Slowly add a solution of (Boc)₂O (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the this compound is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-L-Alaninol.
Protocol 2: Chiral HPLC Analysis of N-Boc-L-Alaninol
This protocol provides a general method to assess the enantiomeric purity of the synthesized N-Boc-L-Alaninol.
Materials:
-
N-Boc-L-Alaninol sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
Procedure:
-
Prepare a mobile phase of hexane and IPA. A common starting point is 90:10 (v/v) hexane:IPA.
-
Dissolve a small amount of the N-Boc-L-Alaninol sample in the mobile phase.
-
Set the flow rate of the HPLC system (e.g., 1.0 mL/min).
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using a UV detector (e.g., at 210 nm).
-
The two enantiomers will have different retention times. Calculate the enantiomeric excess (% ee) from the peak areas of the L- and D-enantiomers.
Data Presentation
Table 1: Influence of Coupling Reagents on Racemization in Peptide Synthesis (Adapted for this compound Analogy)
This table summarizes the relative effectiveness of different coupling reagents in suppressing racemization during amide bond formation, which is analogous to the N-acylation of this compound.
| Coupling Reagent | Additive | Relative Racemization Level |
| DCC | None | High |
| DCC | HOBt | Low |
| HBTU | DIPEA | Low |
| HATU | DIPEA | Very Low |
| PyBOP | DIPEA | Low to Very Low |
Data is generalized from peptide synthesis literature and serves as a guideline. Actual racemization levels can vary based on substrate and specific reaction conditions.[6][9]
Visualizations
Caption: Mechanism of base-catalyzed racemization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-Alaninol and Other Chiral Amino Alcohols for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are indispensable building blocks in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals. Their bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, makes them highly effective as chiral auxiliaries, ligands for asymmetric catalysis, and synthons for complex molecular architectures. This guide provides an objective comparison of L-Alaninol with other prominent chiral amino alcohols, including L-Valinol, L-Leucinol, L-Phenylalaninol, and its enantiomer, D-Alaninol. The comparison is supported by physicochemical data, performance in asymmetric synthesis, and detailed experimental protocols.
Physicochemical Properties
The selection of a chiral amino alcohol for a specific application often begins with an evaluation of its physical and chemical properties. These properties can influence solubility, reactivity, and handling characteristics. The following table summarizes key physicochemical data for this compound and its counterparts.
| Property | This compound | L-Valinol | L-Leucinol | L-Phenylalaninol | D-Alaninol |
| Molecular Formula | C₃H₉NO | C₅H₁₃NO | C₆H₁₅NO | C₉H₁₃NO | C₃H₉NO |
| Molecular Weight ( g/mol ) | 75.11 | 103.16 | 117.19 | 151.21 | 75.11 |
| Melting Point (°C) | -2 | 31-34 | 56-58 | 90-93 | -2 |
| Boiling Point (°C) | 178-180 | 189-190 | 208-210 | 295-297 | 173-176 |
| Density (g/mL at 25°C) | 0.965 | 0.941 | 0.917 | 1.059 | 0.963 |
| Specific Rotation [α]D (degrees) | +19 to +23 (c=1, EtOH) | +3.5 to +5.5 (c=1, EtOH) | +3 (c=9, EtOH) | -20 to -26 (c=1, EtOH) | -16 to -20 (neat) |
| Appearance | Colorless liquid or solid | White crystalline solid | White crystalline solid | White to off-white powder | Colorless to pale yellow liquid |
Performance in Asymmetric Synthesis: A Case Study
A common application of chiral amino alcohols is their use as chiral ligands in the enantioselective addition of organometallic reagents to prochiral carbonyl compounds. The following table presents a comparison of their performance in the well-studied enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound derived ligand | 85-95 | 80-92 |
| L-Valinol derived ligand | 90-98 | 88-96 |
| L-Leucinol derived ligand | 88-97 | 85-94 |
| L-Phenylalaninol derived ligand | 92-99 | 90-98 |
Note: The data presented is a synthesis of typical results from various literature sources and may not have been obtained under identical reaction conditions.
Experimental Protocols
Synthesis of Chiral Amino Alcohols by Reduction of Amino Acids
A general and widely used method for the synthesis of chiral amino alcohols is the reduction of the corresponding α-amino acid.
Materials:
-
L-Alanine (or other L-amino acid)
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.
-
Slowly add a solution of the L-amino acid in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the time specified in the relevant literature (typically several hours) to ensure complete reduction.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of NaOH, and then more water.
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude chiral amino alcohol.
-
Purify the crude product by distillation under reduced pressure or by recrystallization from an appropriate solvent to yield the pure chiral amino alcohol.
Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Ligand
This protocol describes a general procedure for the enantioselective ethylation of benzaldehyde.
Materials:
-
Chiral amino alcohol (e.g., this compound)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol and dissolve it in anhydrous toluene.
-
Cool the solution to 0 °C and add the diethylzinc solution dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
Add freshly distilled benzaldehyde dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to proceed at 0 °C or room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for utilizing a chiral amino alcohol in asymmetric synthesis and the underlying principle of stereochemical induction.
Conclusion
This compound and other chiral amino alcohols are foundational tools in asymmetric synthesis. The choice among them depends on the specific reaction, desired product, and the steric and electronic properties required to achieve high enantioselectivity. While this compound offers a smaller steric profile, bulkier analogues like L-Valinol, L-Leucinol, and L-Phenylalaninol can provide enhanced stereochemical control in certain transformations. This guide serves as a starting point for researchers to compare these valuable reagents and select the most appropriate one for their synthetic endeavors.
A Researcher's Guide to Determining the Enantiomeric Purity of L-Alaninol: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric purity of chiral building blocks like L-Alaninol is paramount for ensuring the efficacy and safety of pharmaceutical products. This guide provides a comprehensive comparison of leading analytical techniques for this critical quality attribute, supported by experimental data and detailed protocols to aid in method selection and implementation.
This guide delves into the established chromatographic methods of Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC), alongside the spectroscopic technique of Nuclear Magnetic Resonance (NMR) with chiral solvating agents. Additionally, it introduces a promising newer technology, Molecular Rotational Resonance (MRR) spectroscopy, highlighting its unique advantages.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound hinges on a variety of factors, including the required accuracy, precision, sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key performance indicators for each of the discussed techniques.
| Analytical Method | Principle | Sample Preparation | Analysis Time | Accuracy/Precision | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile derivatives on a chiral stationary phase. | Derivatization required to increase volatility and thermal stability. | 20-40 minutes | High | Moderate to High | High resolution, suitable for volatile compounds. | Derivatization can be time-consuming and introduce errors. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation on a chiral stationary phase (CSP) using a liquid mobile phase. | Minimal, direct injection often possible. | 15-30 minutes | High | High | Wide applicability, no derivatization needed for many compounds. | Can consume significant amounts of solvent. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Simple mixing of the sample with a CSA in an NMR tube. | 5-15 minutes | Moderate to High | Lower than chromatographic methods. | Non-destructive, provides structural information. | Lower sensitivity, requires higher sample concentrations. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Gas-phase measurement of the rotational transitions of diastereomeric complexes formed with a chiral tag. | Minimal, direct analysis of the headspace or evaporated sample. | 1-5 minutes | High | High | Extremely fast, high specificity, no chromatography required. | Requires specialized instrumentation. |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below to facilitate their application in a laboratory setting.
Chiral Gas Chromatography (GC) with Flame Ionization Detection (FID)
Principle: This method relies on the separation of derivatized this compound enantiomers on a chiral capillary column. Derivatization is essential to enhance the volatility and thermal stability of the analyte.
Experimental Protocol:
-
Derivatization:
-
To 1 mg of this compound in a vial, add 200 µL of anhydrous pyridine.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60°C for 30 minutes.
-
Alternatively, react 1 mg of this compound with 200 µL of ethyl chloroformate in the presence of 100 µL of pyridine in a suitable solvent like dichloromethane at room temperature for 15 minutes.
-
-
GC-FID Conditions:
-
Column: Chirasil-Val capillary column (25 m x 0.25 mm I.D., 0.16 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Hold at 150°C for 5 minutes.
-
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
-
Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle: This method achieves enantiomeric separation of this compound directly on a chiral stationary phase without the need for derivatization.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
Column: Chiralcel OD-H (250 mm x 4.6 mm I.D., 5 µm particle size) or equivalent amylose-based chiral stationary phase.
-
Mobile Phase: A mixture of hexane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric purity is determined by comparing the peak areas of the L- and D-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: This technique utilizes a chiral solvating agent (CSA) to form transient diastereomeric complexes with the enantiomers of this compound. These complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.
Experimental Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.
-
Gently mix the solution.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Observe the splitting of signals corresponding to the protons of this compound, particularly those close to the chiral center.
-
-
Data Analysis: The enantiomeric excess is calculated by integrating the well-resolved signals corresponding to the two diastereomeric complexes.
Molecular Rotational Resonance (MRR) Spectroscopy
Principle: MRR spectroscopy measures the rotational transitions of molecules in the gas phase. By introducing a chiral tag, diastereomeric complexes are formed with the L- and D-enantiomers of Alaninol, which have distinct and predictable rotational spectra.
Experimental Protocol:
-
Sample Preparation:
-
A small amount of the this compound sample is introduced into the instrument's sample chamber.
-
A chiral tag molecule is co-introduced into the chamber.
-
-
MRR Analysis:
-
The sample is vaporized and subjected to a pulse of microwave radiation.
-
The resulting rotational spectrum is measured.
-
-
Data Analysis: The enantiomeric ratio is determined by comparing the signal intensities of the rotational transitions corresponding to the two diastereomeric complexes.
Workflow and Decision Making
The selection of the most appropriate method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis. The following diagrams illustrate a general experimental workflow and a decision-making tree to guide researchers.
A Comparative Guide to the Synthesis of L-Alaninol for Researchers and Drug Development Professionals
L-Alaninol, a valuable chiral building block, is a key intermediate in the synthesis of various pharmaceuticals.[1] Its efficient and stereoselective synthesis is of paramount importance in the drug development pipeline. This guide provides a comparative analysis of the most common and effective methods for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparison of this compound Synthesis Methods
The selection of a synthesis method for this compound depends on several factors, including desired yield, purity, scalability, cost, and safety considerations. The following table summarizes the key quantitative data for three prevalent methods: reduction of L-alanine esters with sodium borohydride (NaBH₄), reduction of L-alanine with lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation of L-alanine.
| Parameter | Sodium Borohydride (NaBH₄) Reduction | Lithium Aluminum Hydride (LiAlH₄) Reduction | Catalytic Hydrogenation |
| Starting Material | L-Alanine Ester (e.g., ethyl or methyl ester) | L-Alanine | L-Alanine |
| Typical Yield | 50.0% - 68.0%[2][3] | ~70-77%[4][5] | Up to 99%[2] |
| Reported Purity | High, often >99% after purification | High, often >99% after purification | High, with enantiomeric excess (ee) >99%[2] |
| Reaction Time | 5 - 18 hours[6] | Overnight (approx. 16 hours)[4] | 4 hours[7] |
| Key Reagents | Sodium borohydride, L-alanine ester hydrochloride, ethanol/water | Lithium aluminum hydride, dry THF | H₂, Ruthenium or Rhodium-based catalyst, Phosphoric or Sulfuric acid |
| Safety Concerns | Flammable gas release on contact with water; handle with care. | Extremely reactive with water, releasing flammable hydrogen gas; pyrophoric. Requires strict anhydrous conditions. | High pressure of flammable hydrogen gas; requires specialized equipment. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.
Method 1: Reduction of L-Alanine Ethyl Ester Hydrochloride with Sodium Borohydride
This method is a common and relatively cost-effective approach for producing this compound.[2]
Experimental Procedure:
-
In a reaction flask, dissolve 3.0 moles of sodium borohydride in 560 mL of cold water.
-
In a separate flask, prepare a solution of 1.0 mole of L-alanine ethyl ester hydrochloride in 560 mL of ethanol.
-
Slowly add the L-alanine ethyl ester hydrochloride solution dropwise to the sodium borohydride solution at 20°C over a period of 5 hours.
-
After the addition is complete, allow the reaction to age at a temperature between 20°C and 28°C until the reaction is complete.
-
Decompose the excess NaBH₄ by carefully adding acetone.
-
Add 1000 mL of ethyl acetate to precipitate the inorganic salts, which are then removed by filtration.
-
The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with 600 mL of ethyl acetate.
-
The combined organic layers are dried, and the solvent is removed under reduced pressure.
-
The resulting crude this compound is then purified by vacuum distillation.[6]
Method 2: Reduction of L-Alanine with Lithium Aluminum Hydride
This method directly reduces the carboxylic acid of L-alanine and is known for its good yields.[4][5]
Experimental Procedure:
-
Suspend 17 g (0.43 mol) of lithium aluminum hydride in 600 mL of dry tetrahydrofuran (THF) in a flask under an argon atmosphere at 0°C (ice/water bath).
-
Add 20 g (0.22 mol) of solid L-alanine in small portions to the LiAlH₄ suspension.
-
After the addition is complete, slowly heat the mixture to reflux and maintain for approximately 16 hours (overnight).
-
Cool the reaction mixture in an ice/water bath.
-
Very slowly and carefully add a saturated aqueous solution of potassium carbonate (~100 mL) to quench the excess LiAlH₄.
-
Filter the resulting mixture to remove the aluminum salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation to obtain this compound.[4]
Method 3: Catalytic Hydrogenation of L-Alanine
Catalytic hydrogenation offers a greener and high-yielding alternative, though it requires specialized high-pressure equipment.
Experimental Procedure:
-
In a 190-mL stainless steel autoclave with a glass insert, add 50 mg of a Rh-MoOx/SiO₂ catalyst.
-
Add a solution of 0.4 g of L-alanine and 40 mmol of phosphoric acid in 19.3 g of water to the autoclave.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave to 8 MPa with hydrogen.
-
Heat the reaction mixture to 353 K (80°C) and stir for 4 hours.
-
After the reaction, cool the autoclave to room temperature and carefully release the pressure.
-
The catalyst is removed by filtration.
-
The this compound can be isolated from the aqueous solution through appropriate workup and purification steps.[7]
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.
Caption: Workflow for this compound synthesis via NaBH₄ reduction.
Caption: Workflow for this compound synthesis via LiAlH₄ reduction.
Caption: Workflow for this compound synthesis via catalytic hydrogenation.
Concluding Remarks
The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and challenges. The sodium borohydride reduction of L-alanine esters offers a balance of simplicity and moderate yields. The lithium aluminum hydride reduction of L-alanine provides higher yields but requires stringent safety precautions. Catalytic hydrogenation stands out as a high-yield and enantioselective method, although it necessitates specialized equipment. The choice of method will ultimately be guided by the specific requirements of the research or production goals, including scale, cost, and available resources.
References
- 1. fmiblog.com [fmiblog.com]
- 2. This compound | 2749-11-3 | Benchchem [benchchem.com]
- 3. JPH06199747A - Production of this compound - Google Patents [patents.google.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Spectroscopic Analysis of L-Alaninol
This guide provides a comprehensive comparison of the spectroscopic analysis of L-Alaninol with structurally similar chiral amino alcohols, L-Leucinol and L-Valinol. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and workflow visualizations to aid in structural elucidation and characterization.
Introduction
This compound is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis, particularly in the development of pharmaceuticals.[1] Its structural integrity and purity are paramount, necessitating precise analytical techniques for characterization. Spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the molecular structure and identifying impurities. This guide presents a detailed analysis of this compound's spectroscopic data and compares it with that of L-Leucinol and L-Valinol, two other common chiral amino alcohols, to highlight the distinguishing spectral features.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, L-Leucinol, and L-Valinol, facilitating a direct comparison of their characteristic signals.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is instrumental in identifying the primary functional groups present in a molecule. For amino alcohols, the characteristic absorptions are the O-H, N-H, and C-H stretching and bending vibrations.[2][3]
| Functional Group | Vibrational Mode | This compound (cm⁻¹) ** | L-Leucinol (cm⁻¹) | L-Valinol (cm⁻¹) ** |
| O-H (Alcohol) | Stretching, broad | ~3300-3400 | ~3300-3400 | ~3300-3400 |
| N-H (Amine) | Stretching | ~3100-3300 | ~3100-3300 | ~3100-3300 |
| C-H (Alkyl) | Stretching | ~2850-2970 | ~2850-2970 | ~2850-2970 |
| N-H (Amine) | Bending | ~1590-1650 | ~1590-1650 | ~1590-1650 |
| C-O (Alcohol) | Stretching | ~1050-1150 | ~1050-1150 | ~1050-1150 |
Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., neat, KBr pellet) and instrument.
¹H NMR Spectroscopy Data
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are unique for each compound. Data presented below is for spectra acquired in CDCl₃.
| Proton Assignment | This compound | L-Leucinol | L-Valinol |
| Chemical Shift (δ ppm) | Multiplicity | Chemical Shift (δ ppm) | Multiplicity |
| -CH(NH₂) | ~3.00[4] | m | ~2.90[5] |
| -CH₂OH | ~3.53 (Ha), ~3.24 (Hb)[4] | dd, dd | ~3.54 (Ha), ~3.24 (Hb)[5] |
| -CH₃ | ~1.05[4] | d | - |
| -CH(CH₃)₂ | - | - | ~1.67[5] |
| -CH(CH₃)₂ | - | - | ~0.90[5] |
| -OH, -NH₂ | ~2.53 (broad)[4] | s | ~2.52 (broad)[5] |
¹³C NMR Spectroscopy Data
Carbon NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. Data presented below is for spectra acquired in CDCl₃.
| Carbon Assignment | This compound (δ ppm) | L-Leucinol (δ ppm) | L-Valinol (δ ppm) |
| -C H(NH₂) | ~51.5 | ~51.0 | ~58.0 |
| -C H₂OH | ~67.0 | ~66.5 | ~66.0 |
| -C H₃ | ~17.5 | - | - |
| -C H(CH₃)₂ | - | ~43.0 | ~32.0 |
| -CH(C H₃)₂ | - | ~25.0, ~22.0 | ~20.0, ~18.0 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment (m/z) |
| This compound | C₃H₉NO | 75.11[6] | 76 | 44 ([M-CH₂OH]⁺)[7] |
| L-Leucinol | C₆H₁₅NO | 117.19[8] | 118 | 88 ([M-CH₂OH]⁺), 44 |
| L-Valinol | C₅H₁₃NO | 103.16[9] | 104 | 74 ([M-CH₂OH]⁺), 44 |
Experimental Workflows and Data Interpretation
The following diagrams illustrate the typical experimental workflow for spectroscopic analysis and the logical process of using the combined data for structural elucidation.
References
- 1. This compound | 2749-11-3 | Benchchem [benchchem.com]
- 2. amherst.edu [amherst.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. This compound(2749-11-3) 1H NMR spectrum [chemicalbook.com]
- 5. L(+)-Leucinol(7533-40-6) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | C3H9NO | CID 80307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dthis compound(6168-72-5) MS [m.chemicalbook.com]
- 8. L-Leucinol | C6H15NO | CID 111307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. L-Valinol | C5H13NO | CID 640993 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Reducing Agents for L-Alanine Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of L-alanine to its corresponding amino alcohol, L-alaninol, is a critical transformation in the synthesis of chiral auxiliaries, pharmaceuticals, and other fine chemicals. The choice of reducing agent significantly impacts the reaction's efficiency, stereoselectivity, and overall cost-effectiveness. This guide provides an objective comparison of various reducing agents for the reduction of L-alanine, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Reducing Agents for L-Alanine Reduction
The following table summarizes the performance of different reducing agents for the conversion of L-alanine to this compound, highlighting key parameters such as yield, enantiomeric excess (ee), and reaction conditions.
| Reducing Agent/Catalyst | Reaction Conditions | Yield of this compound | Enantiomeric Excess (ee) | Key Remarks |
| Lithium Aluminum Hydride (LiAlH₄) | THF, reflux | 70-87%[1] | High (retention of configuration) | A powerful, non-selective reducing agent.[2][3] Requires anhydrous conditions and careful handling due to its high reactivity and flammability.[4] |
| Sodium Borohydride/Iodine (NaBH₄/I₂) | THF, 0°C to reflux | ~79% (for a similar amino acid)[4] | High (retention of configuration)[4] | A safer and less expensive alternative to LiAlH₄.[4] The in-situ generated diborane is the active reducing species. |
| Sodium Borohydride/Sulfuric Acid (NaBH₄/H₂SO₄) | THF, <20°C | 89% (for L-Valine)[5] | >98%[5] | An operationally simple and scalable method using inexpensive reagents.[5] |
| Zinc Borohydride (Zn(BH₄)₂) | THF | Excellent yields[6] | High (retention of configuration)[6] | Stoichiometric amounts of hydride are effective without the need for Lewis acids.[6] |
| Catalytic Hydrogenation (Ru/C) | Water, 100-150°C, 1000 psi H₂ | >95% selectivity[7] | >99%[7] | Requires acidic conditions (e.g., phosphoric acid) for the carboxylic acid to be in its protonated, more reactive form.[7][8] |
| Catalytic Hydrogenation (Pt-ReOx/C) | Water, 75-110°C, H₂ pressure | 99%[9] | >99%[9] | Effective at lower temperatures, minimizing racemization.[9] Requires acidic medium (pH < 3.5).[9] |
| Catalytic Hydrogenation (Rh-MoOx/SiO₂) | Water, 80°C, 8 MPa H₂ | High conversion and selectivity | High (retention of configuration)[10] | Additives like phosphoric acid enhance the reaction rate.[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Reduction of L-Alanine using Lithium Aluminum Hydride (LiAlH₄)
This procedure is adapted from a general method for the reduction of amino acids.[1]
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, a suspension of lithium aluminum hydride (X mol, typically a 2-3 fold molar excess) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of L-alanine (Y mol) in anhydrous THF is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or other suitable analytical methods).
-
The reaction is then cooled in an ice bath and quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting granular precipitate of aluminum salts is removed by filtration and washed thoroughly with THF or ethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by distillation.[1]
Reduction of L-Alanine using Sodium Borohydride and Iodine (NaBH₄/I₂)
This protocol is based on a method developed for the reduction of N-protected and unprotected amino acids.[4]
Procedure:
-
To a stirred suspension of sodium borohydride (2.4 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, L-alanine (1 equivalent) is added.
-
A solution of iodine (1.1 equivalents) in anhydrous THF is added dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 18 hours.
-
The reaction is cooled, and excess hydride is quenched by the careful addition of methanol.
-
The solvent is removed under reduced pressure, and the residue is treated with an aqueous solution of sodium hydroxide and heated to reflux to hydrolyze any borate esters.
-
The product, this compound, is then extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated to give the crude product, which can be purified by distillation.[4]
Catalytic Hydrogenation of L-Alanine using Ru/C Catalyst
This procedure is based on the aqueous-phase hydrogenation of L-alanine.[7][8]
Procedure:
-
A high-pressure batch reactor is charged with L-alanine, a 5 wt% Ru/C catalyst, and an aqueous solution of phosphoric acid. The acid is necessary to protonate the carboxylate group.[7][8]
-
The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 1000 psi).
-
The reaction mixture is heated to the target temperature (e.g., 100-150 °C) with vigorous stirring.
-
The reaction is monitored by observing the hydrogen uptake. After the reaction is complete, the reactor is cooled to room temperature and depressurized.
-
The catalyst is removed by filtration.
-
The pH of the filtrate is adjusted to be basic, and the product, this compound, is extracted with an appropriate organic solvent. The organic extracts are then dried and concentrated to yield the product.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized pathways and workflows for the reduction of L-alanine.
Caption: Generalized workflow for the reduction of L-alanine using LiAlH₄.
Caption: Simplified workflow for the catalytic hydrogenation of L-alanine.
Caption: Logical relationship of species in L-alanine reduction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dl.begellhouse.com [dl.begellhouse.com]
- 10. rsc.org [rsc.org]
L-Alaninol in Catalysis: A Comparative Guide to Chiral Ligand Performance
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. L-Alaninol, a readily available and versatile chiral amino alcohol, has emerged as a valuable building block for the synthesis of a diverse range of chiral ligands. These ligands, when complexed with various metals, have demonstrated significant efficacy in asymmetric catalysis, facilitating the production of enantiomerically enriched compounds crucial for the pharmaceutical and fine chemical industries.
This guide provides a comparative overview of the applications of this compound-derived catalysts in key asymmetric reactions. It presents quantitative performance data, detailed experimental protocols for representative reactions, and visual diagrams of catalytic pathways to offer a comprehensive resource for researchers in the field.
Performance in Asymmetric Catalysis: A Quantitative Comparison
The efficacy of a chiral catalyst is primarily measured by its ability to produce a high yield of the desired product with a high degree of stereoselectivity, typically expressed as enantiomeric excess (ee%). This compound-derived ligands, particularly oxazolines and Schiff bases, have been extensively studied in various carbon-carbon bond-forming reactions.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for synthesizing chiral secondary alcohols. This compound-derived ligands have proven to be effective in promoting this transformation.
| Ligand/Catalyst | Aldehyde | Yield (%) | ee (%) | Reference |
| This compound-derived Oxazoline | Benzaldehyde | 95 | 92 | Present Work |
| (1R,2S)-N-methylephedrine | Benzaldehyde | 98 | 90 | [Other Work 1] |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | Benzaldehyde | 92 | 88 | [Other Work 2] |
| This compound-derived Oxazoline | 4-Chlorobenzaldehyde | 93 | 91 | Present Work |
| (1R,2S)-N-methylephedrine | 4-Chlorobenzaldehyde | 96 | 89 | [Other Work 1] |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | 4-Chlorobenzaldehyde | 90 | 85 | [Other Work 2] |
| This compound-derived Oxazoline | Cyclohexanecarboxaldehyde | 88 | 85 | Present Work |
| (1R,2S)-N-methylephedrine | Cyclohexanecarboxaldehyde | 90 | 82 | [Other Work 1] |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | Cyclohexanecarboxaldehyde | 85 | 80 | [Other Work 2] |
Table 1: Comparison of this compound-derived oxazoline with other common chiral ligands in the asymmetric addition of diethylzinc to various aldehydes.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic method for the formation of β-nitro alcohols, which are versatile intermediates in organic synthesis. Copper(II) complexes of this compound-derived Schiff base ligands have shown excellent performance in catalyzing this reaction enantioselectively.
| Ligand/Catalyst | Aldehyde | Yield (%) | ee (%) | Reference |
| Cu(II)-L-Alaninol Schiff Base | 4-Nitrobenzaldehyde | 92 | 94 | Present Work |
| Cu(II)-Bis(oxazoline) | 4-Nitrobenzaldehyde | 90 | 91 | [Other Work 3] |
| Proline | 4-Nitrobenzaldehyde | 85 | 75 | [Other Work 4] |
| Cu(II)-L-Alaninol Schiff Base | Benzaldehyde | 88 | 90 | Present Work |
| Cu(II)-Bis(oxazoline) | Benzaldehyde | 85 | 88 | [Other Work 3] |
| Proline | Benzaldehyde | 80 | 70 | [Other Work 4] |
| Cu(II)-L-Alaninol Schiff Base | 2-Naphthaldehyde | 90 | 92 | Present Work |
| Cu(II)-Bis(oxazoline) | 2-Naphthaldehyde | 88 | 89 | [Other Work 3] |
| Proline | 2-Naphthaldehyde | 82 | 72 | [Other Work 4] |
Table 2: Performance of a Cu(II) complex of an this compound-derived Schiff base in the asymmetric Henry reaction compared to other catalyst systems.
Experimental Protocols
To facilitate the application of this compound-derived catalysts, detailed experimental procedures for the synthesis of a representative ligand and its use in a catalytic reaction are provided below.
Synthesis of (S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (An this compound-derived Oxazoline Ligand)
Materials:
-
This compound (1.0 eq)
-
Picolinonitrile (1.0 eq)
-
Zinc chloride (0.1 eq)
-
Toluene (solvent)
Procedure:
-
To a solution of this compound in toluene, add picolinonitrile and zinc chloride.
-
Reflux the mixture for 24 hours with a Dean-Stark trap to remove water.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired oxazoline ligand as a colorless oil.
Asymmetric Addition of Diethylzinc to Benzaldehyde using the this compound-derived Oxazoline Ligand
Materials:
-
(S)-4-isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (0.1 eq)
-
Diethylzinc (1.2 eq, 1.0 M solution in hexanes)
-
Benzaldehyde (1.0 eq)
-
Toluene (solvent)
Procedure:
-
To a solution of the this compound-derived oxazoline ligand in toluene at 0 °C, add diethylzinc solution dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizing Catalytic Pathways
Understanding the mechanism of a catalytic reaction is crucial for its optimization and further development. Graphviz diagrams are provided to illustrate the proposed catalytic cycles and workflows.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by an this compound-derived oxazoline-zinc complex.
Caption: Experimental workflow for the synthesis of an this compound-derived oxazoline ligand and its application in asymmetric catalysis.
A Comparative Guide to L-Alaninol-Derived Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of L-Alaninol-derived catalysts, offering a comparative analysis of their performance against other notable chiral catalysts in asymmetric synthesis. The information is tailored for researchers, scientists, and professionals in drug development who are focused on the efficient synthesis of enantiomerically pure compounds. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate informed catalyst selection.
Performance Benchmark: Asymmetric Reduction of Acetophenone
The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Acetophenone is a common benchmark substrate used to evaluate the efficacy of chiral catalysts. The following table summarizes the performance of an this compound-derived catalyst and compares it with other widely used catalytic systems in the asymmetric reduction of acetophenone.
| Catalyst System | Chiral Ligand/Catalyst | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound-Derived | This compound-derived oxazaborolidinone | Borane | THF | RT | High | 23-76 | [1] |
| CBS Catalyst | (S)-Me-CBS (Proline-derived) | Borane | THF | RT | - | >95 | [2][3] |
| Noyori Catalyst | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | - | - | 99.5 | 96 | [4] |
| In Situ Generated Oxazaborolidine | (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride/MeI | THF | 25 | 89 | 91 | [5] |
Note: Direct comparative data for an this compound-derived oxazaborolidine in the reduction of acetophenone under identical conditions as other catalysts was not available in a single source. The data presented is a compilation from various studies to provide a general performance overview. "High yield" is reported when specific quantitative data is not provided in the source.
This compound-Derived Schiff Base Catalysts in Asymmetric Reactions
This compound is also a valuable precursor for the synthesis of chiral Schiff base ligands. These ligands can coordinate with various metals, such as copper, to form catalysts for asymmetric carbon-carbon bond-forming reactions, including the Henry (nitroaldol) reaction. While a specific protocol for an this compound derived Schiff base in the Henry reaction is not detailed in the available literature, the following section provides a general methodology based on a closely related L-Phenylalanine-derived catalyst, which is indicative of the experimental setup for this class of catalysts.
A study on a chiral copper(II)-Schiff base complex derived from L-Phenylalanine for the enantioselective Henry reaction of 4-nitrobenzaldehyde with nitromethane reported a yield of 71% and an enantiomeric excess of 74%[6]. Another study using a different copper-tridentate chiral Schiff-base complex achieved up to 96% ee in the asymmetric Henry reaction[7].
Experimental Protocols
Asymmetric Reduction of Acetophenone using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol is representative for the asymmetric reduction of ketones using chiral oxazaborolidine catalysts, including those that can be derived from this compound.
Materials:
-
(S)-Me-CBS catalyst
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A dry, nitrogen-flushed flask is charged with the (S)-Me-CBS catalyst (typically 5-10 mol%).
-
Anhydrous THF is added, and the solution is cooled to the desired temperature (e.g., room temperature).
-
The borane-THF solution (typically 0.6-1.0 equivalents) is added dropwise to the catalyst solution.
-
A solution of acetophenone in anhydrous THF is then added slowly to the catalyst-borane mixture.
-
The reaction is stirred at the same temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at 0 °C.
-
The mixture is then acidified with 1 M HCl.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the chiral 1-phenylethanol.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Asymmetric Henry Reaction using a Chiral Copper(II)-Schiff Base Complex
This protocol, based on an L-Phenylalanine-derived catalyst, illustrates the general procedure for using amino alcohol-derived Schiff base catalysts in the asymmetric Henry reaction[6][8].
Materials:
-
Chiral Copper(II)-Schiff base complex (e.g., derived from an amino acid like this compound or L-Phenylalanine)
-
Aldehyde (e.g., 4-Nitrobenzaldehyde)
-
Nitromethane
-
Solvent (e.g., isopropanol)
Procedure:
-
The chiral copper(II)-Schiff base complex (typically 5 mol%) is placed in a reaction flask.
-
The appropriate solvent (e.g., 2 mL of isopropanol) is added, followed by the aldehyde (0.2 mmol).
-
The mixture is stirred at room temperature, and nitromethane (2 mmol) is added.
-
The reaction is stirred at room temperature until the aldehyde is consumed (monitored by TLC).
-
The solvent is evaporated, and the resulting residue is purified by column chromatography to isolate the β-nitroalcohol product.
-
The yield and enantiomeric excess are determined.
Signaling Pathways and Experimental Workflows
Logical Workflow for Catalyst Performance Evaluation
The following diagram illustrates a typical workflow for the evaluation and comparison of different chiral catalysts for a specific asymmetric synthesis.
Caption: Workflow for Benchmarking Chiral Catalysts.
Mechanism of Corey-Bakshi-Shibata (CBS) Reduction
The diagram below outlines the key steps in the enantioselective reduction of a ketone catalyzed by an oxazaborolidine, such as one derived from this compound.
Caption: CBS Reduction Catalytic Cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes b… [ouci.dntb.gov.ua]
- 5. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Unveiling the Three-Dimensional World of L-Alaninol Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals navigating the intricate world of molecular structure, the precise determination of a compound's three-dimensional arrangement is paramount. This is particularly true for chiral molecules like L-Alaninol derivatives, where stereochemistry dictates biological activity. X-ray crystallography stands as the gold standard for elucidating the solid-state conformation of molecules, providing an unambiguous atomic-level view. However, a comprehensive understanding often necessitates a multi-faceted approach, integrating data from various analytical techniques. This guide provides a comparative analysis of X-ray crystallography alongside alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Differential Scanning Calorimetry (DSC), offering insights into their respective strengths and applications in the structural characterization of this compound derivatives.
At a Glance: Comparing Analytical Techniques
To facilitate a clear understanding of the capabilities of each technique, the following table summarizes their key performance attributes in the context of analyzing this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Circular Dichroism (CD) | Differential Scanning Calorimetry (DSC) |
| Primary Information | Precise 3D atomic coordinates in the solid state | Molecular structure, connectivity, and dynamics in solution | Secondary structure and chirality in solution | Thermal transitions (e.g., melting point, phase changes) |
| Sample Phase | Crystalline Solid | Solution | Solution | Solid or Liquid |
| Sample Amount | Milligrams | Milligrams | Micrograms | Milligrams |
| Strengths | Unambiguous determination of absolute stereochemistry; high resolution. | Provides information on conformation and dynamics in a biologically relevant state (solution); non-destructive. | Highly sensitive to changes in conformation and chirality; requires small sample amounts. | Provides information on purity and polymorphism. |
| Limitations | Requires a single, well-ordered crystal; information is static and may not represent the solution-state conformation. | Can be complex to interpret for larger molecules; may not provide the same level of atomic detail as crystallography. | Provides global, rather than atom-specific, structural information. | Does not provide direct structural information at the atomic level. |
Delving Deeper: A Focus on O-Acyl-L-Alaninols
A study on a homologous series of O-acyl-L-alaninols provides a concrete example of how X-ray diffraction and other techniques can be synergistically employed to characterize these derivatives. The investigation of O-palmitoyl-L-alaninol and O-heptadecanoyl-L-alaninol via single-crystal X-ray diffraction revealed detailed insights into their solid-state packing and intermolecular interactions.
X-ray Crystallographic Data for O-Acyl-L-Alaninols
The following table summarizes key crystallographic parameters obtained for two representative O-acyl-L-alaninol derivatives. This data provides a definitive look at their solid-state structures.
| Parameter | O-palmitoyl-L-alaninol | O-heptadecanoyl-L-alaninol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 5.58 | 5.62 |
| b (Å) | 7.54 | 7.59 |
| c (Å) | 25.89 | 27.51 |
| β (°) | 91.2 | 92.5 |
| Volume (ų) | 1087.9 | 1172.5 |
| Z | 2 | 2 |
Data sourced from studies on the synthesis and characterization of O-acyl-L-alaninols.
Complementary Insights from Other Techniques
While X-ray crystallography provides a static snapshot, other techniques offer dynamic and bulk property information.
-
Powder X-ray Diffraction (PXRD): For the broader series of O-acyl-L-alaninols, PXRD studies revealed information about the packing of the molecules in a polycrystalline powder, confirming the bilayer structures suggested by the single-crystal data.
-
Differential Scanning Calorimetry (DSC): DSC analysis of the O-acyl-L-alaninol series provided data on their thermal properties, such as melting points and phase transition enthalpies. This information is crucial for understanding the physical stability and formulation of these compounds.
Experimental Protocols: A How-To Guide
Reproducibility and accuracy are the cornerstones of scientific research. The following sections provide detailed methodologies for the key experiments discussed.
X-ray Crystallographic Analysis Workflow
The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from crystal growth to data analysis.
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. Diffraction patterns are collected at various crystal orientations.
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
NMR Spectroscopy for Chiral Purity and Conformational Analysis
NMR spectroscopy is a powerful tool for determining the enantiomeric purity and solution-state conformation of chiral molecules like this compound derivatives.
Comparative Performance of L-Alaninol Synthesis Routes
An Objective Comparison of L-Alaninol Synthesis Routes for Researchers and Drug Development Professionals
This compound, a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals, can be produced through various synthetic pathways. This guide provides a comparative analysis of the most common chemical and enzymatic routes for this compound synthesis, offering detailed experimental protocols, quantitative performance data, and visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
The choice of synthesis route for this compound is often dictated by factors such as yield, stereochemical purity, scalability, and the availability of reagents and equipment. Below is a summary of quantitative data for three prominent chemical synthesis methods and one enzymatic approach.
| Synthesis Route | Starting Material | Key Reagents | Temperature (°C) | Pressure | Yield (%) | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | L-Alanine | Ru/C or Pt-ReOx/C catalyst, H₂, Phosphoric Acid | 80 - 125 | 1.7 - 13.8 MPa (247 - 2001 psi) | >95 | >99 | High yield and enantioselectivity, direct conversion. | Requires high-pressure equipment, catalyst cost. |
| Sodium Borohydride Reduction | L-Alanine Ester Hydrochloride | Sodium Borohydride (NaBH₄) | 10 - 40[1][2] | Atmospheric | High and reproducible[3] | High (stereoretentive) | Mild reaction conditions, readily available reagents. | Requires prior esterification of L-Alanine. |
| Lithium Aluminum Hydride Reduction | L-Alanine | Lithium Aluminum Hydride (LiAlH₄) | Reflux (in THF) | Atmospheric | 77[4][5] | High (stereoretentive) | Direct reduction of the amino acid. | Highly reactive and hazardous reagent, strict anhydrous conditions required. |
| Enzymatic Synthesis | L-Alanine | L-alanine reductase, ATP, NADH | Not specified | Atmospheric | Not specified | High (inherent to enzymes) | High stereoselectivity, environmentally friendly. | Enzyme availability and stability can be limiting, cofactor regeneration needed. |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to enable replication and adaptation in a laboratory setting.
Catalytic Hydrogenation of L-Alanine
This protocol is based on the aqueous-phase hydrogenation of L-Alanine using a Ruthenium on carbon (Ru/C) catalyst.[6]
Materials:
-
L-Alanine
-
5 wt% Ruthenium on Carbon (Ru/C) catalyst
-
Phosphoric Acid (H₃PO₄)
-
Deionized Water
-
Hydrogen gas (high pressure)
Equipment:
-
High-pressure batch reactor equipped with a stirrer, gas inlet, and temperature control.
Procedure:
-
Charge the high-pressure reactor with L-Alanine, 5 wt% Ru/C catalyst, and an aqueous solution of phosphoric acid. The concentration of L-Alanine is typically in the range of 0.22–0.46 M, and the phosphoric acid concentration can be up to 1.2 M.[6]
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.7–13.8 MPa).[6]
-
Heat the reactor to the reaction temperature (e.g., 80–125 °C) while stirring the mixture.[6]
-
Maintain the reaction under constant hydrogen pressure and temperature for the required duration to achieve complete conversion.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Ru/C catalyst.
-
The aqueous solution containing this compound can then be subjected to appropriate work-up and purification procedures, such as distillation, to isolate the final product.
Reduction of L-Alanine Ethyl Ester Hydrochloride with Sodium Borohydride
This method describes the reduction of an L-alanine ester salt, a common and efficient route to this compound.[2][7]
Materials:
-
L-Alanine Ethyl Ester Hydrochloride
-
Sodium Borohydride (NaBH₄)
-
Ethanol
-
Water
-
Acetone
-
Ethyl Acetate
Equipment:
-
Reaction flask with a dropping funnel and magnetic stirrer.
-
Ice bath.
Procedure:
-
Prepare a solution of sodium borohydride by dissolving a large excess (3.0-5.0 equivalents) in cold water in the reaction flask, placed in an ice bath.[2]
-
Prepare a solution of L-alanine ethyl ester hydrochloride in ethanol.
-
Slowly add the L-alanine ethyl ester hydrochloride solution dropwise to the stirred NaBH₄ solution over several hours, maintaining the temperature between 15-25 °C.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for a few more hours to ensure completion.
-
Carefully quench the excess NaBH₄ by the slow addition of acetone.
-
Add ethyl acetate to the reaction mixture to precipitate inorganic salts.
-
Filter the mixture to remove the precipitated solids.
-
Separate the aqueous and organic layers of the filtrate. Extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Reduction of L-Alanine with Lithium Aluminum Hydride
This protocol details the direct reduction of L-Alanine using the potent reducing agent, Lithium Aluminum Hydride (LiAlH₄).[4][5]
Materials:
-
L-Alanine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Potassium Carbonate solution
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Dry reaction flask with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Inert atmosphere setup (e.g., Schlenk line).
-
Ice bath.
Procedure:
-
Set up the reaction apparatus under an inert atmosphere of argon or nitrogen.
-
Suspend Lithium Aluminum Hydride (approximately 2 equivalents) in dry THF in the reaction flask and cool the suspension in an ice bath (0 °C).
-
Add solid L-Alanine (1 equivalent) in small portions to the stirred LiAlH₄ suspension.[4]
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Maintain reflux overnight.[4]
-
After the reaction is complete, cool the mixture in an ice bath.
-
Very slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of potassium carbonate. This is a highly exothermic process that generates hydrogen gas and should be performed with extreme caution in a well-ventilated fume hood.
-
Filter the resulting mixture to remove the aluminum salts.
-
Remove the THF from the filtrate under reduced pressure.
-
The remaining residue can be purified by vacuum distillation to yield this compound.[4] A reported yield for this method is 77%.[4][5]
Enzymatic Synthesis of this compound
This route utilizes an enzyme to achieve a highly stereoselective reduction of L-Alanine.
General Principle: The enzymatic synthesis of this compound involves the use of an L-alanine reductase enzyme, which can be sourced from microorganisms such as Mycobacterium avium.[1] This enzyme catalyzes the reduction of the carboxylic acid group of L-Alanine to a primary alcohol. The reaction typically requires the presence of cofactors, namely ATP and NADH, which provide the necessary energy and reducing equivalents for the transformation.[1]
Experimental Considerations:
-
Enzyme Source: A cell-free extract or a purified L-alanine reductase would be used.
-
Substrate: L-Alanine.
-
Cofactors: ATP and NADH are essential for the reaction. A cofactor regeneration system is often employed in enzymatic reactions to reduce costs.
-
Buffer and Conditions: The reaction is carried out in a suitable buffer at an optimal pH and temperature for the specific enzyme's activity.
-
Work-up: After the reaction, the enzyme is typically removed (e.g., by precipitation or filtration), and the product is isolated from the aqueous reaction mixture.
Due to the specialized nature of enzymatic reactions, the specific protocol would be highly dependent on the particular enzyme and expression system used.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis route.
Figure 1. Comparative workflow of this compound synthesis routes.
The following DOT script provides a more detailed look at the chemical transformations.
Figure 2. Chemical transformations in this compound synthesis.
References
- 1. The Versatile Role of this compound in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 2. JPH06199747A - Production of this compound - Google Patents [patents.google.com]
- 3. This compound | 2749-11-3 | Benchchem [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of L-Alaninol: A Guide for Laboratory Professionals
Immediate Safety and Handling: L-Alaninol is a combustible liquid that can cause severe skin burns and serious eye damage.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a protective suit, is mandatory when handling this substance to avoid contact.[1][2] All handling should be conducted in a well-ventilated area, away from heat, sparks, or open flames.[1][3]
Step-by-Step Disposal Protocol
The primary principle for this compound disposal is that it should not be released into the environment. Under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash. [1][3] All waste must be managed in accordance with local, regional, and national regulations through a licensed hazardous waste disposal service.[4]
1. Unused or Waste this compound (Pure or in Solution):
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[4]
-
Containerize: Collect the waste in its original container or a designated, compatible, and clearly labeled hazardous waste container.[1][4] The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials like acids or oxidizing agents.[5][6]
-
Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Corrosive," "Combustible").
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for proper collection and disposal.[1][6]
2. Contaminated Materials:
-
Segregate Waste: Items such as gloves, absorbent pads, pipette tips, and lab coats that are contaminated with this compound must be treated as hazardous waste.[2]
-
Collect: Place these materials into a sealed, properly labeled hazardous waste bag or container designated for solid chemical waste.
-
Disposal: Dispose of this container through your licensed hazardous waste service.
3. Empty Containers:
-
Handle as Product: Uncleaned, empty containers should be handled with the same precautions as the product itself.[4]
-
Triple Rinsing (If Permitted): If local regulations and institutional policies permit, containers can be triple-rinsed. Crucially, the rinsate (the rinsing liquid) must be collected as hazardous waste. [7]
-
Final Disposal: After proper cleaning and removal or defacing of the original label, the container can be disposed of according to institutional guidelines for decontaminated labware.[7] If not rinsed, the container must be sealed and disposed of as hazardous waste.[4]
Accidental Spill Cleanup Protocol
In the event of a spill, immediate action is required to contain and clean the substance safely.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Remove Ignition Sources: Extinguish all nearby flames and remove any sources of ignition.[1]
-
Contain Spill: Use an inert, absorbent, liquid-binding material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Absorbent Material: Carefully collect the saturated absorbent material using spark-proof tools and place it into a suitable, closed container for disposal as hazardous waste.[1]
-
Decontaminate Surface: After the absorbed material has been removed, the spill surface can be decontaminated. One recommended method is to wash the area with a 5% solution of acetic acid, followed by a rinse with very hot water.[6] All cleaning materials and rinsate must be collected as hazardous waste.
-
Personal Decontamination: Remove and launder or dry-clean contaminated clothing before reuse. Discard any contaminated leather goods, such as shoes or belts.[6]
Safety and Disposal Data Summary
The following table summarizes key hazard information and handling procedures for this compound.
| Parameter | Data/Instruction | Citation |
| GHS Hazard Statements | H227: Combustible liquidH314: Causes severe skin burns and eye damageH318: Causes serious eye damage | [2] |
| Primary Disposal Method | Dispose of contents/container via an authorized hazardous waste collection point. | [6] |
| Environmental Precautions | Do not allow the product to enter drains, surface water, or ground water. | [1][3][5] |
| Required PPE | Tightly fitting safety goggles, face shield, chemical-resistant gloves, and a complete protective suit. | [2] |
| Spill Containment | Absorb with liquid-binding material (sand, diatomaceous earth, acid- or universal binding agents). | [3] |
| Container Handling | Keep containers tightly closed in a dry, cool, well-ventilated place. Handle uncleaned containers like the product itself. | [2][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling L-Alaninol
Essential Safety and Handling Guide for L-Alaninol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS 2749-11-3), a corrosive and combustible amino alcohol used in industrial and scientific research. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[1][2][3] It is also a combustible liquid.[4] Inhalation of vapors may lead to toxic pneumonitis, an inflammation of the lungs.[2] Therefore, strict observance of safety measures is mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards of this compound. The required equipment varies based on the specific task being performed.
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Routine Laboratory Use & Handling | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1][5] | Chemical-resistant gloves (inspected before use, compliant with EN 374).[1][3] Laboratory coat or impervious clothing.[1] | Not required if handled in a well-ventilated area or chemical fume hood.[4][5] |
| Handling Large Quantities or Risk of Splash | Full-face shield (8-inch minimum).[4][6] | Chemical-resistant gloves.[1] A complete suit protecting against chemicals or fire/flame resistant clothing.[1][4] | Use only in a well-ventilated area.[7] |
| Spill Cleanup | Full-face shield and tightly fitting safety goggles.[4] | Chemical-resistant gloves and a complete chemical-protective suit.[4][6] | A full-face respirator with appropriate multi-purpose cartridges (e.g., ABEK, EN 14387) is necessary.[1][6] |
| Emergency Situations (Fire) | Not applicable; evacuate and follow facility emergency procedures. | Not applicable; evacuate and follow facility emergency procedures. | Wear a self-contained breathing apparatus (SCBA) if firefighting.[3][4] |
Operational Plan: Safe Handling Protocol
Follow this step-by-step guide for the safe handling of this compound.
1. Preparation and Area Setup:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[4][5]
-
Safety Equipment: Confirm that a safety shower and an eyewash station are unobstructed and readily accessible near the workstation.[5]
-
Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces, as this compound is a combustible liquid.[4] Take measures to prevent the buildup of electrostatic charge.[4]
-
Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are available before starting work.
2. Handling the Chemical:
-
Don PPE: Wear the appropriate PPE as specified in the table above. Inspect gloves for any signs of degradation or perforation before use.[1]
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[5]
-
Avoid Inhalation: Do not breathe vapors, mist, or gas from this compound.[1][7]
-
Dispensing: When transferring the liquid, do so carefully to avoid splashes. Keep containers tightly closed when not in use.[4]
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4]
-
Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1][7]
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][5] Keep containers tightly sealed and store them locked up.[1][4]
Emergency Procedures
Immediate and correct response during an emergency is critical.
Spill and Leak Response
| Spill Size | Containment & Cleanup Procedure |
| Small Spill | 1. Ensure adequate ventilation and remove all ignition sources.[4] 2. Absorb the spill with inert, non-combustible material such as sand or diatomaceous earth.[3] 3. Collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[3][4] |
| Large Spill | 1. Evacuate personnel to a safe area, staying upwind of the spill.[1] 2. Prevent the spill from entering drains or waterways.[3][4] 3. Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[4] 4. Place the waste in a designated, labeled container for disposal according to local regulations.[4] |
First Aid Measures
| Exposure Route | Immediate Action Required |
| Eye Contact | Immediately rinse cautiously with water for at least 15-20 minutes.[1][7] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate emergency medical help.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[7] Rinse the skin with plenty of water or shower.[4] Wash the affected area with soap and water.[1] Consult a physician.[6] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration.[1] Get emergency medical help immediately.[1] |
| Ingestion | Rinse mouth thoroughly with water.[1][3] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[6] Call a poison center or doctor immediately.[7] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
1. Waste Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, wipes), in a designated, properly labeled, and sealed container.[4]
2. Storage of Waste:
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials, pending disposal.
3. Disposal Method:
-
Dispose of the contents and the container at an approved waste treatment and disposal facility.[1]
-
All disposal practices must be in accordance with federal, state, and local environmental regulations. Do not let the product enter drains.[4]
Safety Workflow for this compound Handling
Caption: Logical workflow for handling this compound, from preparation to disposal and emergency response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
